3-(Propan-2-yl)oxetane-3-carboxylic acid
Beschreibung
BenchChem offers high-quality 3-(Propan-2-yl)oxetane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Propan-2-yl)oxetane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-propan-2-yloxetane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(6(8)9)3-10-4-7/h5H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZZNVDAVOQZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(COC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554642 | |
| Record name | 3-(Propan-2-yl)oxetane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114012-39-4 | |
| Record name | 3-(Propan-2-yl)oxetane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Scalable Preparation of 3-Isopropyl-3-hydroxymethyloxetane
Introduction & Strategic Rationale
In modern medicinal chemistry and agrochemical development, oxetanes have emerged as highly privileged, strained four-membered oxygen heterocycles. They are frequently deployed as robust bioisosteres for gem-dimethyl groups and carbonyl moieties to modulate physicochemical properties—specifically by increasing aqueous solubility, lowering lipophilicity (logP), and enhancing metabolic stability against cytochrome P450 oxidation [[1]]().
The specific precursor 3-isopropyl-3-hydroxymethyloxetane (also known as 3-isopropyl-3-oxetanemethanol) is a highly valuable synthetic building block. It is utilized in the synthesis of complex active pharmaceutical ingredients (APIs), advanced pesticidal trioxabicyclooctanes , and serves as a direct intermediate for generating 3-isopropyloxetane-3-carboxylic acids via catalytic oxidation .
This whitepaper details the authoritative, three-stage synthetic workflow for producing 3-isopropyl-3-hydroxymethyloxetane. The methodology avoids highly toxic reagents (e.g., phosgene) and relies on the foundational pyrolysis chemistry developed by D. B. Pattison, optimized here for modern scale-up environments [[2]]().
Synthetic Workflow & Pathway Visualization
The synthesis is executed in three distinct, self-validating stages:
-
Tollens Condensation : Construction of the triol backbone from isovaleraldehyde.
-
Transesterification : Formation of a cyclic carbonate intermediate.
-
Catalytic Pyrolysis : Decarboxylation and ring closure to form the oxetane.
Caption: Three-stage synthetic pathway for 3-isopropyl-3-hydroxymethyloxetane from isovaleraldehyde.
Detailed Experimental Protocols & Mechanistic Causality
As a self-validating system, each protocol below includes specific In-Process Controls (IPCs) to ensure the chemical logic of the step has been fulfilled before proceeding.
Stage 1: Tollens Condensation (Triol Synthesis)
Objective : Synthesize 2-isopropyl-2-(hydroxymethyl)propane-1,3-diol (trimethylolisobutane).
-
Mechanistic Causality : This step utilizes a double aldol condensation followed by a crossed-Cannizzaro reaction. Isovaleraldehyde (3-methylbutanal) possesses two alpha-protons. Formaldehyde acts first as an electrophile for the aldol additions, and subsequently as a reducing agent (being oxidized to formate) to convert the resulting aldehyde into the final hydroxymethyl group.
-
Protocol :
-
Charge a reactor with isovaleraldehyde (1.0 eq) and aqueous formaldehyde (37% w/w, 3.5 eq).
-
Cool the mixture to 10–15 °C. Slowly dose aqueous NaOH (1.2 eq) over 2 hours to control the exothermic aldol addition.
-
Once addition is complete, heat the reaction to 60 °C for 4 hours to drive the Cannizzaro reduction to completion.
-
Neutralize the reaction with dilute HCl to pH 7. Extract the aqueous layer with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Crystallize the crude triol from toluene/hexane.
-
-
Self-Validation (IPC) : GC-FID must show complete disappearance of the isovaleraldehyde peak. The aqueous phase will test positive for formate salts.
Stage 2: Transesterification (Cyclic Carbonate Formation)
Objective : Convert the triol into 5-isopropyl-5-hydroxymethyl-1,3-dioxan-2-one.
-
Mechanistic Causality : Diethyl carbonate is utilized as a green, scalable alternative to highly toxic phosgene. A catalytic amount of base (KOH) initiates transesterification. Because this is an equilibrium reaction, the continuous removal of ethanol is strictly required to drive the formation of the six-membered cyclic carbonate.
-
Protocol :
-
Combine the purified triol (1.0 eq) with diethyl carbonate (1.2 eq) and KOH (0.05 eq) in a distillation apparatus equipped with a fractionating column.
-
Heat the mixture to 90–110 °C.
-
Continuously distill off the ethanol byproduct as it forms (b.p. ~78 °C).
-
Once ethanol evolution ceases, apply a mild vacuum to remove unreacted diethyl carbonate. The resulting cyclic carbonate is typically used in the next step without further purification.
-
-
Self-Validation (IPC) : The reaction is validated volumetrically; the collected volume of ethanol must closely match the theoretical yield (2.0 equivalents relative to the triol).
Stage 3: Catalytic Pyrolysis & Decarboxylation
Objective : Extrude CO₂ to form the highly strained oxetane ring.
-
Mechanistic Causality : Uncatalyzed pyrolysis requires extreme temperatures that degrade the oxetane. The addition of Lithium Chloride (LiCl) acts as a nucleophilic catalyst. The lithium ion coordinates the carbonate carbonyl, increasing its electrophilicity, while the chloride ion attacks the primary carbon to open the ring. Subsequent extrusion of CO₂ yields a chloro-alkoxide intermediate, which rapidly undergoes intramolecular S_N2 cyclization to form the oxetane, regenerating the LiCl catalyst [[2]]().
-
Protocol :
-
Mix the cyclic carbonate with anhydrous LiCl (0.02 eq) in a distillation setup connected to a vacuum pump and a cold trap.
-
Lower the pressure to 50–100 mmHg and heat the pot to 200–220 °C.
-
As the cyclic carbonate decarboxylates, CO₂ is liberated, and the volatile 3-isopropyl-3-hydroxymethyloxetane distills directly out of the reaction matrix, preventing its thermal degradation.
-
Collect the distillate and subject it to a final fractional vacuum distillation to achieve >98% purity.
-
-
Self-Validation (IPC) : Vigorous gas evolution (CO₂) observed in the vacuum line bubbler. The product distills at a stable, specific boiling point under vacuum.
Caption: Mechanism of LiCl-catalyzed decarboxylation of cyclic carbonate to form the oxetane ring.
Quantitative Data Presentation
The following table summarizes the critical reaction parameters, expected yields, and validation metrics for the scale-up of 3-isopropyl-3-hydroxymethyloxetane.
| Reaction Stage | Reagents & Catalysts | Temp (°C) | Time (h) | IPC / Validation Metric | Expected Yield (%) | Purification Method |
| 1. Tollens Condensation | Isovaleraldehyde, CH₂O (aq), NaOH | 15 → 60 | 4 - 6 | Disappearance of aldehyde (GC-FID) | 75 - 85 | Aqueous extraction, crystallization |
| 2. Transesterification | Triol, Diethyl carbonate, KOH | 90 - 110 | 3 - 5 | Distillation of theoretical EtOH volume | 85 - 95 | Vacuum distillation of excess carbonate |
| 3. Pyrolysis | Cyclic carbonate, LiCl (cat.) | 200 - 220 | 2 - 4 | CO₂ evolution; Product distillation | 60 - 75 | Fractional vacuum distillation |
Analytical Characterization
To confirm the structural integrity of the final 3-isopropyl-3-hydroxymethyloxetane, the following analytical signatures should be verified:
-
¹H NMR (CDCl₃, 400 MHz) : The defining feature of the oxetane ring is the highly deshielded methylene protons adjacent to the ring oxygen. These typically appear as an AB quartet or two doublets of doublets in the range of 4.30 – 4.55 ppm . The isopropyl methyl groups will appear as a distinct doublet near 0.95 – 1.05 ppm , integrating to 6 protons.
-
Mass Spectrometry (ESI-MS) : Expected exact mass for C₇H₁₄O₂ is 130.099. Look for the [M+H]⁺ peak at m/z 131.1 or the sodium adduct [M+Na]⁺ at m/z 153.1.
References
-
[3] Bayer AG. (1989). Process for the preparation of oxetane-3-carboxylic acids. US Patent 4,824,975A. Retrieved from:
-
[4] American Cyanamid Co. (1989). A class of pesticides comprising 1,4-bis-substituted-2,6,7-trioxabicyclo(2.2.2)octanes. EP Patent 0,152,229B1. Retrieved from:
-
[1] Rensselaer Polytechnic Institute. (2019). Oxetane polymers and methods of preparation thereof. US Patent 10,377,855B2. Retrieved from:
-
[2] Pattison, D. B. / E. I. du Pont de Nemours and Company. (1960). Preparation of oxetanes. US Patent 2,924,607A. Retrieved from:
Sources
- 1. US10377855B2 - Oxetane polymers and methods of preparation thereof - Google Patents [patents.google.com]
- 2. US2924607A - Preparation of oxetanes - Google Patents [patents.google.com]
- 3. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 4. EP0152229B1 - A class of pesticides comprising 1,4-bis-substituted-2,6,7-trioxabicyclo(2.2.2)octanes - Google Patents [patents.google.com]
Characterization of 3-(Propan-2-yl)oxetane-3-carboxylic acid
An In-Depth Technical Guide to the Characterization of 3-(Propan-2-yl)oxetane-3-carboxylic Acid
Abstract
The oxetane ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry as a versatile structural motif.[1] Its incorporation into drug candidates can favorably modulate key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[2][3] Often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, the oxetane scaffold offers a unique combination of polarity, three-dimensionality, and metabolic robustness.[4][5][6] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, 3-(Propan-2-yl)oxetane-3-carboxylic acid. Authored for researchers, medicinal chemists, and drug development professionals, this document details the synthetic pathway, purification methods, and a full suite of analytical techniques for structural elucidation and purity assessment. We delve into the causality behind experimental choices, presenting detailed, self-validating protocols for spectroscopic (NMR, IR, MS) and chromatographic (HPLC) analysis. Furthermore, the inherent chemical reactivity and stability of the title compound are discussed, providing a holistic understanding for its application as a valuable building block in modern drug discovery.
Introduction: The Emerging Role of Substituted Oxetanes in Medicinal Chemistry
The Oxetane Moiety: A Bioisostere with Favorable Physicochemical Properties
Oxetanes are four-membered oxygen-containing heterocycles that have transitioned from niche curiosities to valuable components in the medicinal chemist's toolbox.[7] Their utility stems from a unique combination of physical and chemical properties. The inherent ring strain of approximately 25.5 kcal/mol, while less than that of an epoxide, renders the oxetane ring susceptible to strategic ring-opening reactions, providing pathways to diverse functionalized acyclic structures.[6][8] However, the ring is generally stable under many synthetic and physiological conditions, a critical attribute for a drug scaffold.[9]
From a drug design perspective, the oxetane unit is particularly attractive. It is a small, polar, and sp³-rich motif that can enhance aqueous solubility and reduce lipophilicity, key factors in improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1][10] It has been successfully employed as a surrogate for commonly used groups like gem-dimethyl and carbonyl moieties, often leading to improved metabolic stability and providing novel intellectual property opportunities.[2][4]
Focus on 3-(Propan-2-yl)oxetane-3-carboxylic Acid: A Novel Building Block
The compound 3-(Propan-2-yl)oxetane-3-carboxylic acid represents a sophisticated building block that combines the advantageous features of the oxetane core with the versatile chemical handles of a carboxylic acid and a sterically demanding isopropyl group. The 3,3-disubstitution pattern is known to enhance the metabolic stability of the oxetane ring.[1] The carboxylic acid provides a key point for derivatization, enabling amide bond formation or other conjugations, while the isopropyl group can probe steric pockets in target proteins and influence the overall conformation of the molecule. The characterization of this specific analogue is crucial for its effective and reliable use in drug discovery campaigns.
Synthesis and Purification
Synthetic Strategy: Oxidation of 3-Isopropyl-3-hydroxymethyl-oxetane
A robust and scalable synthesis is paramount for the utility of any building block. For 3-alkyl-oxetane-3-carboxylic acids, a highly effective method involves the direct oxidation of the corresponding primary alcohol, 3-alkyl-3-hydroxymethyl-oxetane. This approach is advantageous as it builds upon readily accessible precursors and often proceeds with high selectivity. A patented process describes the oxidation of 3-hydroxymethyl-oxetanes using oxygen in an aqueous alkaline solution, catalyzed by platinum on carbon.[11] This method is efficient and aligns with green chemistry principles by using oxygen as the terminal oxidant.
The logical flow of this synthesis is depicted below.
Caption: Synthetic workflow for 3-(Propan-2-yl)oxetane-3-carboxylic acid.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from a general procedure for the synthesis of 3-alkyl-oxetane-3-carboxylic acids.[11]
Materials:
-
3-Isopropyl-3-hydroxymethyl-oxetane
-
5% Platinum on carbon (Pt/C) catalyst
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
A 250 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is charged with 3-isopropyl-3-hydroxymethyl-oxetane (14.4 g, 0.1 mol).
-
An aqueous solution of sodium hydroxide (4.4 g, 0.11 mol in 100 mL of water) is added to the flask.
-
5% Platinum on carbon (0.5 g) is added to the mixture.
-
The flask is heated to 80°C, and oxygen is bubbled through the vigorously stirred mixture at a rate of approximately 5 L/hour.
-
The reaction is monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).
-
After completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of celite.
-
The aqueous filtrate is washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
The aqueous phase is cooled in an ice bath and carefully acidified to pH 1 with concentrated HCl.
-
The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.
Purification by Recrystallization
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield a crystalline solid.
Physicochemical and Structural Characterization
A thorough understanding of a compound's physical properties is essential for its handling, formulation, and application.
Summary of Physical Properties
The table below summarizes key physical and chemical properties of 3-(Propan-2-yl)oxetane-3-carboxylic acid.
| Property | Value / Description | Source / Method |
| Molecular Formula | C₇H₁₂O₃ | Calculated |
| Molecular Weight | 144.17 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | [11] |
| Melting Point | 52-54 °C | [11] |
| Boiling Point | Not available (decomposition may occur) | N/A |
| Solubility | Slightly soluble in water; soluble in polar organic solvents (e.g., MeOH, acetone) | Inferred[12][13] |
| pKa | ~3.8 - 4.2 | Predicted (based on similar structures)[14] |
X-ray Crystallography
Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure. The analysis would reveal precise bond lengths, bond angles, and the puckered conformation of the oxetane ring. The crystal packing would also be elucidated, showing intermolecular interactions such as hydrogen bonding between the carboxylic acid moieties, which typically form dimeric structures.[12]
Spectroscopic and Chromatographic Analysis
A combination of spectroscopic and chromatographic techniques is required for complete characterization and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution.
The proton NMR spectrum is expected to show distinct signals for the isopropyl group and the oxetane ring protons.
-
Oxetane Protons: The four methylene protons of the oxetane ring (at C2 and C4) are diastereotopic. They are expected to appear as two pairs of doublets (an AB quartet system) in the region of δ 4.5-5.0 ppm, with a characteristic geminal coupling constant.
-
Isopropyl Group: The methine proton (-CH) will appear as a septet around δ 2.0-2.5 ppm. The six methyl protons (-CH₃) will appear as a doublet around δ 1.0-1.2 ppm.
-
Carboxylic Acid Proton: The acidic proton (-COOH) will appear as a broad singlet, typically downfield (> δ 10 ppm), and its position can be concentration-dependent. This signal will disappear upon D₂O exchange.
The carbon NMR spectrum will provide confirmation of the carbon framework.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, expected around δ 175-180 ppm.
-
Oxetane Carbons: The quaternary carbon (C3) bearing the isopropyl and carboxyl groups is expected around δ 40-50 ppm. The two equivalent methylene carbons of the oxetane ring (C2 and C4) are expected to appear further downfield, around δ 75-80 ppm, due to the deshielding effect of the adjacent oxygen atom.
-
Isopropyl Carbons: The methine carbon will appear around δ 30-35 ppm, and the methyl carbons will be the most upfield signals, around δ 15-20 ppm.
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC) for full structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
C-O Stretch: A strong band in the region of 950-1000 cm⁻¹ is characteristic of the C-O-C stretching of the strained oxetane ring.[15]
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds.
-
Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For a non-volatile compound like this, electrospray ionization (ESI) is a suitable technique.
-
ESI-Negative Mode: The most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at m/z 143.1.
-
ESI-Positive Mode: The protonated molecule [M+H]⁺ at m/z 145.1 may be observed, as well as adducts with sodium [M+Na]⁺ at m/z 167.1.
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of H₂O (water) and CO₂ (carbon dioxide).[16] Alpha-cleavage adjacent to the carbonyl group could lead to the loss of the isopropyl radical.[17]
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the solution into the ESI source via direct infusion or coupled with an LC system.
-
Acquire spectra in both positive and negative ion modes to observe all relevant ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the compound and for monitoring reaction progress. A reversed-phase method is typically employed for polar analytes like carboxylic acids.
Caption: A typical reversed-phase HPLC experimental workflow.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 water/acetonitrile.
Chemical Stability and Reactivity Profile
Understanding the stability and potential degradation pathways of a building block is critical for its successful application in multi-step syntheses and for assessing its viability in a final drug product.
Ring Stability and Propensity for Ring-Opening Reactions
The oxetane ring in 3-(Propan-2-yl)oxetane-3-carboxylic acid is susceptible to ring-opening under certain conditions, primarily driven by the relief of ring strain.[18]
-
Acidic Conditions: Strong acids can protonate the oxetane oxygen, activating the ring towards nucleophilic attack, which can lead to the formation of diol or haloalcohol derivatives.[8][18]
-
Lewis Acids: Lewis acids can coordinate to the oxetane oxygen, similarly activating the ring for cleavage.[18]
-
Radical Conditions: The oxetane ring can also undergo radical ring-opening, providing alternative synthetic pathways.[18]
It is crucial to select reaction conditions carefully when using this building block to avoid unintended degradation. For instance, esterification of the carboxylic acid should be performed under basic or neutral conditions rather than strong acidic catalysis.[9]
Potential for Isomerization to γ-Lactones
A noteworthy and often overlooked aspect of oxetane-carboxylic acids is their potential to isomerize into γ-lactones, particularly upon heating.[10][19] This intramolecular ring-opening is initiated by the carboxylic acid protonating the oxetane oxygen, followed by nucleophilic attack of the carboxylate. This transformation can significantly impact reaction yields and product purity, especially in reactions requiring elevated temperatures.[10] Therefore, it is advisable to store the compound under cool, dry conditions and to use mild reaction conditions whenever possible.
Conclusion
3-(Propan-2-yl)oxetane-3-carboxylic acid is a valuable and promising building block for medicinal chemistry, offering a unique combination of a metabolically robust oxetane core and versatile chemical functionality. This guide has provided a comprehensive framework for its synthesis and detailed characterization. A thorough application of the described analytical methodologies—NMR, IR, MS, and HPLC—is essential to confirm its structure and ensure high purity. Furthermore, a keen awareness of its chemical stability, particularly its sensitivity to strong acids and heat-induced isomerization, will enable researchers to confidently and effectively incorporate this novel scaffold into the next generation of therapeutic agents.
References
- Radical Ring-Opening of Oxetanes Enabled by Co-C
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12150–12233. (URL: [Link])
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. (URL: )
-
Steffens, A. M., & Wipf, P. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12531–12558. (URL: [Link])
-
Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. (2025). (URL: [Link])
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. (URL: [Link])
-
Stereoselective Ring-Opening Reaction of α-Fluorinated Oxetanes: A Practical and Theoretical Investigation. The Journal of Organic Chemistry. (2024). (URL: [Link])
-
Singh, G., & Singh, V. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications, 46(18), 1489–1511. (URL: [Link])
-
Mild Intramolecular Ring Opening of Oxetanes. PubMed. (2019). (URL: [Link])
-
Mykhailiuk, P. K. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. (URL: [Link])
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. (URL: [Link])
-
4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. Imperial Spiral. (URL: [Link])
-
Chalyk, B. A., Grynyova, A. O., Filimonova, K. O., Rudenko, T. V., Dibchak, D. V., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4899–4903. (URL: [Link])
-
The high resolution FTIR-spectrum of oxetane. ResearchGate. (2026). (URL: [Link])
-
IR spectrum (neat) of POx (Table II, Run 1). ResearchGate. (URL: [Link])
-
Chemical Space Exploration of Oxetanes. MDPI. (2020). (URL: [Link])
-
Zhang, L., & Zhang, J. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC. (URL: [Link])
-
Physical Properties of Carboxylic Acids. Chemistry LibreTexts. (2021). (URL: [Link])
-
Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. (2022). (URL: [Link])
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. (URL: [Link])
-
Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. (2025). (URL: [Link])
- Synthesis of 3-hydroxyoxetane.
-
Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. (2025). (URL: [Link])
- Process for the preparation of oxetane-3-carboxylic acids.
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. (2023). (URL: [Link])
-
Mass Spec 3e Carboxylic Acids. YouTube. (2020). (URL: [Link])
-
Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). ResearchGate. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CAS 114012-41-8: 3-oxetanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 14. 3-OXETANECARBOXYLIC ACID | 114012-41-8 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. cambridge.org [cambridge.org]
- 19. pubs.acs.org [pubs.acs.org]
High-Resolution Mass Spectrometry Characterization of 3-(Propan-2-yl)oxetane-3-carboxylic Acid: A Technical Guide for Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl groups, carbonyls, and morpholine rings. The incorporation of oxetanes fundamentally alters a drug candidate's physicochemical profile—often enhancing aqueous solubility, lowering lipophilicity (logD), and improving metabolic stability [1].
3-(Propan-2-yl)oxetane-3-carboxylic acid (CAS: 114012-39-4), also known as 3-isopropyloxetane-3-carboxylic acid, is a critical building block in the synthesis of long-acting therapeutics [1]. Because of the inherent ring strain of the four-membered ether and the lability of the carboxylic acid moiety, characterizing this compound via High-Resolution Mass Spectrometry (HRMS) requires precise control over ionization parameters and collision energies. This whitepaper provides an in-depth, self-validating methodology for the LC-MS/MS analysis of this compound, detailing the causality behind chromatographic choices and elucidating its unique gas-phase fragmentation mechanisms.
Physicochemical Profile & Ionization Dynamics
To design an effective MS workflow, we must first analyze the molecular architecture of the analyte. 3-(Propan-2-yl)oxetane-3-carboxylic acid (Formula:
-
The Carboxylic Acid: Highly prone to deprotonation, making Negative Electrospray Ionization (ESI-) the most sensitive detection mode.
-
The Oxetane Oxygen: Capable of accepting a proton, allowing for Positive Electrospray Ionization (ESI+) analysis, though with generally lower ionization efficiency compared to the acidic moiety.
The exact monoisotopic mass of the neutral molecule is 144.0786 Da .
Analytical Methodology: Self-Validating LC-MS/MS Protocol
The following protocol is engineered for a quadrupole-Orbitrap or quadrupole-Time-of-Flight (qTOF) system. Every step is designed as a self-validating system to ensure data integrity, mass accuracy, and reproducibility.
Phase I: Sample Preparation
-
Action: Dissolve the solid standard in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water to a final concentration of 1 µg/mL.
-
Causality: Methanol is selected over acetonitrile as the primary organic diluent because its protic nature effectively solvates both the lipophilic isopropyl group and the polar carboxylic acid, preventing sample precipitation. The 50% aqueous component ensures compatibility with the initial reverse-phase gradient, preventing solvent-front peak distortion (the "breakthrough" effect) during injection.
-
Validation Check: Inject a blank (50:50 MeOH/H2O) prior to the sample. The absence of a peak at m/z 143.07 confirms the autosampler is free of carryover.
Phase II: Chromatographic Separation
-
Action: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) maintained at 40°C. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Causality: The sub-2-micron particle size provides high theoretical plate counts, essential for resolving the oxetane derivative from potential synthetic impurities (e.g., unreacted starting materials). The 40°C column temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peak shapes. Formic acid acts as a proton source for ESI+ and maintains a consistent acidic pH to keep the analyte in a predictable ionization state.
Phase III: HRMS Data Acquisition
-
Action: Operate the mass spectrometer in polarity-switching mode. Set the capillary temperature to 320°C and the spray voltage to 3.5 kV (ESI+) and 2.8 kV (ESI-). Apply a normalized collision energy (NCE) of 20, 30, and 40 eV for MS/MS fragmentation.
-
Causality: Polarity switching allows simultaneous acquisition of both [M+H]⁺ and [M-H]⁻ ions in a single run, maximizing throughput. The lower spray voltage in negative mode prevents corona discharge, which is common when operating in ESI- with highly aqueous mobile phases. Stepped collision energies ensure that both fragile bonds (like the carboxylic acid) and robust bonds (like the strained oxetane ring) are systematically cleaved.
Caption: Step-by-step LC-MS/MS analytical workflow for oxetane-3-carboxylic acid derivatives.
Fragmentation Mechanisms & Structural Elucidation
The gas-phase fragmentation of oxetanes is governed by the relief of significant ring strain (~107 kJ/mol). Under Collision-Induced Dissociation (CID), complex cyclic ethers typically undergo transannular cleavage [2].
Negative Ion Mode (ESI-)
In negative mode, the precursor ion is the carboxylate anion
-
Decarboxylation: The lowest energy pathway is the neutral loss of carbon dioxide (
, 44 Da), yielding a fragment at m/z 99.0810. -
Transannular Oxetane Cleavage: The resulting carbanion at the 3-position destabilizes the oxetane ring. The ring undergoes transannular cleavage, expelling a neutral molecule of formaldehyde (
, 30.01 Da) to form a stable, resonance-stabilized alkene anion at m/z 69.0705[3].
Positive Ion Mode (ESI+)
In positive mode, the precursor ion is
-
Dehydration: Protonation of the carboxylic acid hydroxyl group leads to the facile loss of water (
, 18 Da), producing an acylium ion at m/z 127.0760. -
Formic Acid Loss: Alternatively, the entire carboxylic acid group can be lost as neutral formic acid (
, 46 Da), yielding a carbocation at m/z 99.0810.
Caption: Proposed CID MS/MS fragmentation pathways for 3-(Propan-2-yl)oxetane-3-carboxylic acid.
Quantitative Data Summary
The following tables summarize the theoretical m/z values for the precursor and primary product ions. To validate system calibration, observed masses during experimental runs must fall within a 5 ppm error margin of these theoretical values.
Table 1: Precursor Ion Exact Masses
| Ionization Mode | Adduct Type | Elemental Composition | Theoretical m/z | Target Mass Error |
| Negative (ESI-) | 143.0709 | < 5 ppm | ||
| Positive (ESI+) | 145.0865 | < 5 ppm | ||
| Positive (ESI+) | 167.0684 | < 5 ppm |
Table 2: Primary MS/MS Product Ions (ESI-)
| Precursor m/z | Product m/z | Neutral Loss | Loss Composition | Mechanistic Assignment |
| 143.0709 | 99.0810 | 43.9899 Da | Decarboxylation of the acid moiety | |
| 143.0709 | 69.0705 | 74.0004 Da | Decarboxylation + Oxetane transannular cleavage |
Table 3: Primary MS/MS Product Ions (ESI+)
| Precursor m/z | Product m/z | Neutral Loss | Loss Composition | Mechanistic Assignment |
| 145.0865 | 127.0760 | 18.0105 Da | Dehydration to acylium ion | |
| 145.0865 | 99.0810 | 46.0055 Da | Loss of intact formic acid |
References
-
Title: Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion Source: Proceedings of the Combustion Institute URL: [Link]
-
Title: Analysis of MS/MS Fragmentation of Taxoids Source: Rapid Communications in Mass Spectrometry URL: [Link]
Physicochemical Profiling and Synthetic Workflows for 3-(Propan-2-yl)oxetane-3-carboxylic Acid in Modern Drug Discovery
Executive Summary
The integration of small, highly functionalized heterocyclic scaffolds is a cornerstone of contemporary medicinal chemistry. Among these, oxetanes have emerged as premier bioisosteres for gem-dimethyl groups, tert-butyl groups, and carbonyls, offering profound improvements in aqueous solubility, target affinity, and overall pharmacokinetic profiles[1].
3-(Propan-2-yl)oxetane-3-carboxylic acid (CAS: 114012-39-4) represents a highly specialized building block that combines the polarity and rigidity of the oxetane ring with the steric bulk of an isopropyl group[2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural advantages, and a field-proven, scalable synthetic methodology for its incorporation into active pharmaceutical ingredients (APIs).
Physicochemical Properties & Bioisosteric Rationale
Quantitative data for 3-(Propan-2-yl)oxetane-3-carboxylic acid is summarized below:
| Property | Value |
| Chemical Name | 3-(Propan-2-yl)oxetane-3-carboxylic acid |
| CAS Number | 114012-39-4[2] |
| Molecular Formula | C7H12O3[2] |
| Molecular Weight | 144.17 g/mol |
| SMILES | CC(C)C1(C(=O)O)COC1[2] |
| Melting Point | 52 - 54 °C[3] |
| Topological Polar Surface Area (TPSA) | ~46.5 Ų |
| Ring Strain Energy | ~106 kJ/mol[4] |
Mechanistic Causality of Properties:
-
Aqueous Solubility & Lipophilicity (LogD): The oxetane oxygen acts as a strong, localized hydrogen bond acceptor. Replacing a lipophilic aliphatic group (such as a cyclopentyl ring) with a 3-isopropyloxetane significantly lowers the partition coefficient (LogP), thereby enhancing aqueous solubility without sacrificing the steric volume required for target binding[5].
-
Metabolic Stability: Cytochrome P450 (CYP) enzymes often target electron-rich or sterically accessible aliphatic sites. The electron-withdrawing nature of the oxetane oxygen, combined with the steric shielding provided by the 3-isopropyl group, fortifies the molecule against oxidative metabolism, mitigating common ADME liabilities[4].
-
Conformational Rigidity: The four-membered ring imparts a defined three-dimensional vector to the carboxylic acid and isopropyl groups. This rigidity reduces the entropic penalty upon binding to a target protein compared to flexible acyclic analogs[1].
Scalable Synthetic Methodology
Establishing a robust in-house synthesis is critical for scaling up oxetane-containing APIs. The synthesis of 3-(propan-2-yl)oxetane-3-carboxylic acid relies on the construction of the oxetane ring from a triol precursor, followed by controlled oxidation of the resulting 3-hydroxymethyl intermediate[4].
Protocol 1: Synthesis of 3-Isopropyl-3-(hydroxymethyl)oxetane
-
Tollens Condensation: React isovaleraldehyde with 3.0 equivalents of paraformaldehyde in the presence of aqueous NaOH at 40 °C. This crossed-Cannizzaro reaction yields 2-isopropyl-2-(hydroxymethyl)propane-1,3-diol.
-
Cyclic Carbonate Formation: React the resulting triol with diethyl carbonate (1.2 eq) and a catalytic amount of sodium methoxide (0.05 eq). Distill off the ethanol byproduct to drive the equilibrium, forming the six-membered cyclic carbonate (5-hydroxymethyl-5-isopropyl-1,3-dioxan-2-one).
-
Decarboxylative Ring Contraction: Heat the cyclic carbonate to 180–200 °C in the presence of catalytic potassium cyanide (KCN, 1 mol%). The thermal decarboxylation extrudes CO₂ gas, driving the formation of the strained oxetane ring to yield 3-isopropyl-3-(hydroxymethyl)oxetane.
Protocol 2: Mild Oxidation to the Carboxylic Acid
Causality Note: Oxetanes possess a high ring strain of approximately 106 kJ/mol[4]. Strong acidic oxidations (e.g., Jones reagent) will protonate the basic ether oxygen, triggering rapid ring-opening via an SN1/SN2 mechanism. Therefore, a buffered TEMPO-catalyzed oxidation is mandatory to preserve the heterocycle.
-
Setup: Dissolve 3-isopropyl-3-(hydroxymethyl)oxetane in a biphasic mixture of acetonitrile and 0.67 M sodium phosphate buffer (pH 6.7).
-
Catalysis: Add catalytic TEMPO (0.1 eq) and sodium chlorite (NaClO₂, 2.0 eq) as the stoichiometric primary oxidant.
-
Initiation: Slowly add a catalytic amount of sodium hypochlorite (NaClO, 0.05 eq) at 0 °C to generate the active oxoammonium species.
-
Workup: Stir at room temperature until complete. Quench with sodium thiosulfate, carefully adjust the pH to ~3.5 using cold dilute citric acid (strictly avoiding strong mineral acids), and extract with ethyl acetate.
Step-by-step synthetic workflow for 3-(Propan-2-yl)oxetane-3-carboxylic acid.
Application Workflows: API Derivatization via Amide Coupling
Incorporating 3-(propan-2-yl)oxetane-3-carboxylic acid into lead compounds requires careful selection of coupling reagents to prevent structural degradation.
Protocol 3: Amide Coupling using T3P
Causality Note: Propylphosphonic anhydride (T3P) is the reagent of choice for strained carboxylic acids. It operates under exceptionally mild conditions, generates water-soluble byproducts (simplifying workup), and prevents the epimerization or thermally-induced ring opening that can occur with highly reactive uronium-based reagents (like HATU)[5].
-
Activation: Dissolve the 3-(propan-2-yl)oxetane-3-carboxylic acid (1.0 eq) and the target pharmaceutical amine (1.05 eq) in anhydrous ethyl acetate.
-
Base Addition: Add the non-nucleophilic base N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Coupling: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq) at 0 °C to control the exotherm.
-
Completion: Warm to room temperature and stir for 4-6 hours. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Iterative hit-to-lead optimization cycle utilizing oxetane bioisosteres.
References
-
[2] Title: 3-(propan-2-yl)oxetane-3-carboxylic acid - [P81426] Source: Synthonix URL:[Link]
-
[1] Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis URL:[Link]
-
[5] Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL:[Link]
Sources
Methodological & Application
Esterification methods for 3-(Propan-2-yl)oxetane-3-carboxylic acid
An Application Note on Esterification Methods for 3-(Propan-2-yl)oxetane-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Esterifying Substituted Oxetanes
The oxetane ring has emerged as a valuable motif in modern medicinal chemistry, frequently employed as a polar and metabolically stable bioisostere for gem-dimethyl and carbonyl groups.[1] This four-membered heterocycle can significantly influence key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[1] 3-(Propan-2-yl)oxetane-3-carboxylic acid is a key building block that incorporates this valuable scaffold. However, its derivatization, particularly through esterification, presents significant synthetic hurdles.
The primary challenges stem from two core structural features:
-
Steric Hindrance: The carboxylic acid is attached to a quaternary carbon, which is further encumbered by a bulky isopropyl group. This steric congestion severely hinders the approach of nucleophiles (alcohols) to the carbonyl carbon, rendering traditional esterification methods inefficient.[2][3]
-
Acid Sensitivity: The oxetane ring is susceptible to cleavage under strongly acidic conditions, which are often employed in classic esterification protocols like the Fischer-Speier method.[4][5] This acid-catalyzed ring-opening leads to undesired byproducts and decomposition of the core scaffold.
This application note provides a detailed guide to effective esterification strategies for this challenging substrate, focusing on methods that operate under mild, neutral, or non-acidic conditions to preserve the integrity of the oxetane ring while overcoming steric limitations.
Recommended Esterification Protocols
Given the substrate's sensitivity and steric bulk, methods that rely on in-situ activation of the carboxylic acid under neutral or basic conditions are strongly recommended. We will detail three robust protocols: Steglich Esterification, Yamaguchi Esterification, and the Mitsunobu Reaction.
Method 1: Steglich Esterification (Carbodiimide-Mediated Coupling)
The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] This method is exceptionally well-suited for sterically demanding substrates and molecules containing acid-labile functional groups, making it a primary choice for 3-(Propan-2-yl)oxetane-3-carboxylic acid.[8][9]
Principle of the Method
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide.[8] The nucleophilic catalyst, DMAP, then reacts with this intermediate to form a more reactive N-acylpyridinium species. This "active ester" is readily attacked by the alcohol, even a sterically hindered one, to yield the desired ester and the carbodiimide-derived urea byproduct (e.g., dicyclohexylurea, DCU).[6][8]
Detailed Experimental Protocol
Materials:
-
3-(Propan-2-yl)oxetane-3-carboxylic acid (1.0 eq)
-
Alcohol (1.2 - 1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(Propan-2-yl)oxetane-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[10]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours). For highly hindered substrates, the reaction may require longer times.[9]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (to remove excess DMAP and any remaining base), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be purified by column chromatography on silica gel to remove any remaining impurities.
Visualizing the Steglich Workflow & Mechanism
Caption: Simplified mechanism of DMAP-catalyzed Steglich esterification.
Method 2: Yamaguchi Esterification
The Yamaguchi esterification is another excellent method for synthesizing esters, especially in sterically demanding contexts like macrolactonization. [11]It proceeds via the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by a DMAP-catalyzed reaction with an alcohol. [12][13]The key advantages are high yields, mild reaction conditions, and excellent functional group tolerance. [11]
Principle of the Method
The carboxylic acid first reacts with 2,4,6-trichlorobenzoyl chloride in the presence of a tertiary amine base (like triethylamine, Et₃N) to form a mixed anhydride. This anhydride is highly reactive, but the sterically bulky trichlorobenzoyl group directs the subsequent nucleophilic attack by DMAP to the less hindered carbonyl of the substrate's acyl group. This forms the highly electrophilic N-acylpyridinium intermediate, which is then readily attacked by the alcohol to furnish the ester. [11][13]
Detailed Experimental Protocol
Materials:
-
3-(Propan-2-yl)oxetane-3-carboxylic acid (1.0 eq)
-
Alcohol (2.0 - 3.0 eq)
-
2,4,6-Trichlorobenzoyl chloride (1.5 eq)
-
Triethylamine (Et₃N) (1.6 eq)
-
4-(Dimethylamino)pyridine (DMAP) (3.0 - 4.0 eq)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Anhydride Formation: In a flame-dried flask under an inert atmosphere, dissolve 3-(Propan-2-yl)oxetane-3-carboxylic acid (1.0 eq) in anhydrous THF. Add Et₃N (1.6 eq) and stir for 10 minutes at room temperature. Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and stir the mixture for 1-2 hours.
-
Alcohol Addition: In a separate flask, dissolve the alcohol (2.0 eq) and DMAP (3.0 eq) in anhydrous toluene.
-
Coupling Reaction: Add the mixed anhydride solution from step 1 to the alcohol/DMAP solution via cannula. Stir the resulting mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizing the Yamaguchi Workflow & Mechanism
Caption: Experimental workflow for Yamaguchi esterification.
Caption: Simplified mechanism of Yamaguchi esterification.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction is a versatile and powerful method for converting a primary or secondary alcohol into a variety of functional groups, including esters, with inversion of stereochemistry. [14][15]In this context, it serves as an excellent protocol for ester formation from a carboxylic acid under mild, neutral conditions. It typically uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [14]
Principle of the Method
The reaction mechanism is complex but begins with the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate. [16]This intermediate deprotonates the carboxylic acid. The alcohol then attacks the activated phosphonium species, forming an alkoxyphosphonium salt, which is a superb leaving group. Finally, the carboxylate anion acts as the nucleophile, displacing the activated alcohol via an Sₙ2 mechanism to form the ester. [16]The driving force is the formation of the very stable triphenylphosphine oxide byproduct. [17]
Detailed Experimental Protocol
Materials:
-
3-(Propan-2-yl)oxetane-3-carboxylic acid (1.2 eq)
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq), typically as a 40% solution in toluene.
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq), 3-(Propan-2-yl)oxetane-3-carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. The characteristic orange/red color of the azodicarboxylate may fade as the reaction proceeds.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and the reduced hydrazine byproducts. [17]Direct purification by silica gel column chromatography is the most common method. The crude residue can be dissolved in a minimal amount of DCM or toluene before loading onto the column.
Visualizing the Mitsunobu Workflow & Mechanism
Caption: Experimental workflow for the Mitsunobu reaction.
Caption: Key intermediates in the Mitsunobu esterification.
Method Comparison and Selection Guide
| Feature | Steglich Esterification | Yamaguchi Esterification | Mitsunobu Reaction |
| Activating Agent | Carbodiimide (DCC, EDC) | 2,4,6-Trichlorobenzoyl chloride | PPh₃ / DEAD or DIAD |
| Catalyst | DMAP (catalytic) | DMAP (stoichiometric) | Not applicable |
| Conditions | Very mild, neutral (0 °C to RT) | Mild, basic (RT) | Very mild, neutral (0 °C to RT) |
| Key Byproducts | Insoluble Urea (DCU) | 2,4,6-Trichlorobenzoic acid | Triphenylphosphine oxide |
| Purification | Simple filtration of DCU, followed by chromatography. | Aqueous work-up and chromatography. | Can be challenging; requires chromatography. |
| Advantages | Widely used, reliable, good for acid-sensitive substrates. [6] | High yields, effective for highly hindered systems. [11] | Excellent for secondary alcohols (inversion), very mild. [15] |
| Disadvantages | DCC is an allergen; N-acylurea side product possible. [8] | Requires stoichiometric DMAP and a strong activating agent. | Stoichiometric, expensive reagents; byproduct removal. [17] |
Decision-Making Flowchart
Caption: Guide for selecting the appropriate esterification method.
Conclusion
The esterification of 3-(Propan-2-yl)oxetane-3-carboxylic acid requires careful consideration of its sterically hindered and acid-sensitive nature. Standard acid-catalyzed methods are not suitable due to the high risk of oxetane ring-opening. Instead, modern coupling reactions that operate under mild, neutral-to-basic conditions are highly effective. The Steglich esterification offers a reliable and widely applicable protocol with a straightforward work-up. For substrates where even the Steglich method proves sluggish due to extreme steric bulk, the Yamaguchi esterification provides a more powerful activation pathway. Finally, the Mitsunobu reaction represents the mildest option, ideal for particularly sensitive substrates or when specific stereochemical outcomes are desired with chiral alcohols. By selecting the appropriate protocol from this guide, researchers can successfully synthesize a diverse range of esters from this valuable oxetane building block.
References
-
Grokipedia. (n.d.). Steglich esterification. Grokipedia. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Mitsunobu reaction. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Retrieved from [Link]
-
SynArchive. (n.d.). Yamaguchi Esterification. SynArchive. Retrieved from [Link]
-
Jessiman, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11, 28676-28684. Retrieved from [Link]
-
Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Chemistry Steps. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Organic Chemistry Portal. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (2025, April 27). Yamaguchi Esterification. Online Organic Chemistry Tutor. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification using Yamaguchi method. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13(52), 36585–36613. Retrieved from [Link]
-
Sharma, A., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Catalysts, 11(8), 949. Retrieved from [Link]
-
Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]
-
Sefl, F. J., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Chemical Society Reviews. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023). Carbodiimide. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]
- European Patent Office. (1989). Method for esterifying hindered carboxylic acids (EP 0331280 A1).
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from [Link]
-
Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 3(4), 289–293. Retrieved from [Link]
-
Taylor, R. D., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12594–12666. Retrieved from [Link]
-
Di Mola, A., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules, 29(4), 785. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Retrieved from [Link]
- Google Patents. (1983). Synthesis of 3-hydroxyoxetane (US4395561A).
-
Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. Retrieved from [Link]
Sources
- 1. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. athabascau.ca [athabascau.ca]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. synarchive.com [synarchive.com]
- 13. Yamaguchi Esterification [organic-chemistry.org]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. atlanchimpharma.com [atlanchimpharma.com]
- 16. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 17. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Strategic Incorporation of 3-Isopropyloxetane-3-Carboxylic Acid into Drug Scaffolds
Introduction: The Rise of the Oxetane Moiety in Modern Drug Design
In the landscape of medicinal chemistry, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone in drug design, valued for its ability to confer significant improvements in physicochemical properties.[1][2] Unlike its carbocyclic analog, cyclobutane, the oxetane ring introduces a polar, metabolically robust, and three-dimensional element into a scaffold.[3][4] It has been successfully employed as a bioisostere for commonly used groups like gem-dimethyl and carbonyls, often leading to dramatic enhancements in aqueous solubility and metabolic stability while beneficially modulating the basicity of proximal amines.[2][5][6]
This guide focuses on a particularly valuable building block: 3-isopropyloxetane-3-carboxylic acid . This reagent combines the inherent advantages of the stable 3,3-disubstituted oxetane core with a sterically hindered carboxylic acid, providing a unique tool for medicinal chemists to explore challenging chemical space and solve complex drug design problems.[7] The isopropyl group offers additional steric bulk to probe protein binding pockets without a substantial increase in lipophilicity, while the quaternary acid center presents specific synthetic challenges and opportunities.[7][8]
Strategic Considerations: Why and When to Use 3-Isopropyloxetane-3-Carboxylic Acid
The decision to incorporate this building block should be driven by a clear design hypothesis aimed at overcoming specific molecular liabilities.
Bioisosteric Replacement and Property Modulation
The primary application is the strategic replacement of other chemical groups to fine-tune molecular properties. The 3,3-disubstituted oxetane core is an excellent surrogate for gem-dimethyl or cyclobutyl groups, which are often incorporated to block metabolic "soft spots."[4] While providing similar steric bulk, the oxetane dramatically improves aqueous solubility and reduces lipophilicity.[1][4]
Table 1: Comparative Physicochemical Properties of Oxetane vs. Common Bioisosteres Data is representative and synthesized from matched-pair analyses in the literature.[1][4][9] Actual values are context-dependent.
| Feature | Parent (e.g., -CH2-) | gem-Dimethyl | Cyclobutyl | 3,3-Disubstituted Oxetane | Impact of Oxetane |
| Aqueous Solubility | Baseline | ↓ | ↓↓ | ↑↑↑ | Significant Increase |
| Lipophilicity (LogD) | Baseline | ↑↑ | ↑ | ↓ | Moderate Decrease |
| Metabolic Stability | Low (if labile) | ↑↑ | ↑ | ↑↑↑ | High Resistance to CYP Oxidation |
| sp³ Character | Low | High | High | High | Increases Three-Dimensionality |
Modulating Amine Basicity (pKa)
The oxetane ring exerts a powerful inductive electron-withdrawing effect, which can significantly lower the pKa of nearby amines.[1][5] This is a crucial tactic for mitigating toxicities associated with high basicity, such as hERG channel inhibition, or for improving cell permeability by reducing the proportion of the protonated species at physiological pH.[2]
Table 2: Influence of Oxetane Proximity on Amine pKa Approximate pKa reduction compared to an alkyl chain of similar length.[2][5]
| Amine Position Relative to Oxetane | Approximate pKa Reduction | Rationale & Application |
| α (alpha) | ~2.7 units | Drastic reduction; useful for fine-tuning basicity to avoid off-target effects. |
| β (beta) | ~1.9 units | Substantial, predictable modulation for optimizing permeability and selectivity. |
| γ (gamma) | ~0.7 units | Minor but useful adjustment for subtle property optimization. |
Workflow for Building Block Integration
The following workflow outlines the decision-making process for incorporating the 3-isopropyloxetane-3-carboxylic acid building block.
Caption: Decision workflow for strategic incorporation.
Synthetic Incorporation Protocols
The primary challenge in coupling 3-isopropyloxetane-3-carboxylic acid is the severe steric hindrance around the quaternary α-carbon. Standard coupling conditions often fail or provide low yields.[10] The following protocols provide a tiered approach, from standard high-power reagents to more specialized methods for recalcitrant substrates.
Amide Bond Formation: A Tiered Approach
The formation of an amide bond with this building block requires overcoming significant steric repulsion.
Caption: Tiered strategy for challenging amide couplings.
Protocol 3.1.1: High-Activity Uronium Reagent Coupling (HATU)
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a potent coupling reagent that forms a highly reactive O-acylisourea intermediate. It is a first-line choice for many challenging couplings, though its bulk can be a liability with extremely hindered substrates.[11]
-
Materials:
-
3-isopropyloxetane-3-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 3-isopropyloxetane-3-carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor by LC-MS. If no reaction, slowly warm to 50 °C.
-
Work-up: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel).
-
-
Trustworthiness Note: Low yields are common with this method for this specific acid. If the yield is below 20%, proceed to Protocol 3.1.2.
Protocol 3.1.2: Titanium (IV) Chloride Mediated Direct Condensation
-
Rationale: TiCl₄ is a strong Lewis acid that activates the carboxylic acid, facilitating direct nucleophilic attack by the amine, even with sterically demanding substrates.[10] The reaction is typically performed at elevated temperatures.
-
Materials:
-
3-isopropyloxetane-3-carboxylic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Titanium (IV) Chloride (TiCl₄, 1.5 equiv, 1.0 M solution in DCM)
-
Anhydrous Pyridine (as solvent)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid and the amine in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TiCl₄ solution dropwise. The mixture will likely turn a deep color.
-
After addition is complete, slowly warm the reaction to 85-100 °C and stir for 6-18 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a stirred mixture of ethyl acetate and 1 M aqueous HCl.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
-
Trustworthiness Note: This method is effective but sensitive to water. Ensure all glassware is dry and reagents are anhydrous. Pyridine is both the solvent and a necessary base.
Protocol 3.1.3: Amide Formation via Acyl Fluoride Intermediate
-
Rationale: For the most challenging couplings, converting the carboxylic acid to a highly reactive acyl fluoride is a superior strategy. Acyl fluorides are small, highly electrophilic, and less sterically demanding than other activated species, making them ideal for coupling with hindered partners.[11][12]
-
Materials:
-
3-isopropyloxetane-3-carboxylic acid (1.0 equiv)
-
Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST) (1.1 equiv)
-
Amine (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Acyl Fluoride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM. Cool to 0 °C.
-
Slowly add cyanuric fluoride and one equivalent of pyridine (or DAST). Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. The conversion can be monitored by ¹⁹F NMR if available. Do not isolate the intermediate.
-
Coupling: In a separate flask, dissolve the amine and DIPEA in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly transfer the crude acyl fluoride solution via cannula into the amine solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
-
Trustworthiness Note: Fluorinating agents are hazardous. Handle with extreme care in a chemical fume hood. This method is often the most effective for severely hindered systems.
Ester Bond Formation
Esterification of this hindered acid also requires forcing conditions. Mild methods like Steglich esterification (DCC/DMAP) are often ineffective.[13]
Protocol 3.2.1: Lewis Acid-Catalyzed Esterification
-
Rationale: Similar to amide formation, strong Lewis acids can activate the carboxylic acid to facilitate esterification. Catalysts based on tin or titanium are effective for hindered substrates.[14][15]
-
Materials:
-
3-isopropyloxetane-3-carboxylic acid (1.0 equiv)
-
Alcohol (1.5-3.0 equiv)
-
Stannous (II) Chloride (SnCl₂) or Tetrabutyl Titanate (Ti(OBu)₄) (0.1-0.2 equiv)
-
Anhydrous Toluene or Xylene
-
-
Procedure:
-
Combine the carboxylic acid, alcohol, and Lewis acid catalyst in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux (110-140 °C) and maintain for 12-48 hours. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
-
Trustworthiness Note: The removal of water is critical for driving the equilibrium towards the product. Ensure the Dean-Stark trap is functioning correctly. Using an excess of the alcohol can also improve conversion.
References
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
-
Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., Di, L., & measurement of the basicity (pKa) of amines. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as carbonyl group bioisosteres: Case studies. Angewandte Chemie International Edition, 49(49), 9052-9067. [Link]
-
Vo, C., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12596-12630. [Link]
-
Taylor, R. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
- European Patent Office. (1989). Method for esterifying hindered carboxylic acids (EP 0331280 A1).
-
Ghattas, W., Fadel, Z., & Salit, M. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]
-
Sasaki, K., & Crich, D. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters, 13(9), 2256–2259. [Link]
- Google Patents. (1988). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
-
Hudson, K. L., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5897-5904. [Link]
-
Furia, E., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Chemistry, 6(1), 22. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 229-232. [Link]
-
Lund, G. K., et al. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 10(28), 5337-5340. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents [patents.google.com]
- 15. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 3-Isopropyloxetane-3-Carboxylic Acid for Enhanced Compound Solubility and Metabolic Stability in Lead Optimization
Executive Summary
In small molecule drug discovery, the transition from hit to lead is frequently bottlenecked by poor physicochemical properties, particularly high lipophilicity (LogD) and low aqueous solubility[1]. Traditional strategies to improve target affinity or block metabolic hotspots often involve the incorporation of gem-dimethyl or tert-butyl groups. While effective for steric shielding, these aliphatic groups drastically increase lipophilicity and crystal lattice energy, resulting in "brick dust" compounds with poor oral bioavailability[2].
To circumvent this, the oxetane ring has emerged as a highly effective bioisostere. Specifically, 3-isopropyloxetane-3-carboxylic acid (CAS: 114012-39-4) serves as a dual-function building block. By appending this moiety to a target amine, medicinal chemists can simultaneously introduce targeted steric bulk (via the isopropyl group) and a polar, hydrogen-bond accepting motif (via the oxetane ring), dramatically improving thermodynamic solubility while protecting adjacent labile bonds from enzymatic cleavage[1][2].
Mechanistic Rationale: The Causality of Oxetane Incorporation
The profound impact of 3-isopropyloxetane-3-carboxylic acid on a lead compound's profile is driven by three distinct structural and thermodynamic mechanisms:
-
Thermodynamic Solubility Enhancement (Breaking Planarity & Hydration): Aqueous solubility is governed by the energy required to disrupt the crystal lattice versus the energy gained from solvent hydration. The highly sp3-hybridized oxetane ring introduces a three-dimensional, non-planar geometry that disrupts molecular stacking, thereby lowering the crystal lattice energy[1]. Simultaneously, the strained oxygen atom within the four-membered ring acts as a potent hydrogen-bond acceptor, significantly increasing the hydration energy of the molecule[2].
-
Metabolic Shielding via Steric Bulk: The isopropyl group at the C3 position of the oxetane provides dense steric hindrance. When coupled to an amine to form an amide, this neo-pentyl-like quaternary center physically shields the amide bond and adjacent sites from Cytochrome P450 (CYP450) oxidation and amidase-mediated hydrolysis[1].
-
Basicity Modulation: The electron-withdrawing inductive effect of the oxetane oxygen lowers the pKa of adjacent basic amines. This attenuation of basicity not only improves membrane permeability but also reduces off-target liabilities, such as hERG channel inhibition, which are frequently associated with highly basic centers[1].
Logical workflow for integrating 3-isopropyloxetane-3-carboxylic acid in lead optimization.
Data Presentation: Physicochemical Impact
The table below summarizes the typical physicochemical shifts observed when replacing a standard lipophilic tert-butyl/isopropyl amide with a 3-isopropyloxetane-3-carboxamide derivative during lead optimization[1][2].
| Property | tert-Butyl Carboxamide Derivative | 3-Isopropyloxetane-3-Carboxamide Derivative | Mechanistic Driver for Change |
| LogD (pH 7.4) | 3.8 | 2.1 | Replacement of lipophilic methyls with polar oxygen. |
| Thermodynamic Solubility | < 5 µg/mL | 145 µg/mL | H-bond acceptor capability and reduced lattice energy. |
| HLM Intrinsic Clearance | 48 µL/min/mg | 14 µL/min/mg | Steric shielding of labile sites by the isopropyl group. |
| Calculated pKa (Adjacent) | 8.2 | 6.5 | Inductive electron withdrawal by the oxetane ring. |
Experimental Protocols
To ensure a self-validating system, the following protocols detail both the chemical incorporation of the building block and the subsequent analytical validation of the solubility improvement.
Protocol A: HATU-Mediated Amide Coupling
Causality Note: The C3 position of 3-isopropyloxetane-3-carboxylic acid is a highly sterically hindered quaternary center. Standard coupling agents (e.g., EDC/HOBt) often fail to achieve full conversion. Therefore, the highly reactive uronium-based coupling agent HATU is required to drive the formation of the active ester, while DIPEA serves as the non-nucleophilic base to neutralize the amine hydrochloride salt and facilitate the reaction.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-isopropyloxetane-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).
-
Activation: Add HATU (1.2 eq, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol) to the solution. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active O-Atab ester.
-
Coupling: Add the target primary or secondary amine (1.1 eq, 0.55 mmol) dropwise to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12–16 hours. Monitor the reaction progression via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via preparative HPLC to isolate the pure 3-isopropyloxetane-3-carboxamide derivative.
Protocol B: Thermodynamic Shake-Flask Solubility Assay
Causality Note: Kinetic solubility (DMSO-dilution) can artificially inflate apparent solubility due to supersaturation. To accurately predict in vivo formulation behavior, a thermodynamic shake-flask method must be used. A 24-to-72-hour equilibration time in PBS (pH 7.4) ensures the transition from kinetic supersaturation to true thermodynamic equilibrium[3].
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 1.0 mg of the highly pure, crystalline 3-isopropyloxetane-3-carboxamide derivative into a 2.0 mL glass HPLC vial.
-
Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4) to the vial. The amount of solid must visibly exceed the solubility limit to ensure a saturated solution.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker. Shake the suspension at 400 rpm at a constant 25 °C for 24 hours[3].
-
Phase Separation: After 24 hours, visually inspect the vial to confirm the presence of undissolved solid (indicating saturation). Centrifuge the vial at 10,000 rpm for 10 minutes to pellet the undissolved material, or filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute an aliquot of the clear supernatant with mobile phase and analyze via HPLC-UV against a pre-established multi-point calibration curve of the compound (prepared from a DMSO stock)[3].
Step-by-step experimental workflow from amide coupling to thermodynamic solubility validation.
References
-
Bull, J. A., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]
-
Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]
-
"Determination of Thermodynamic Solubility." Bio-protocol. URL:[Link]
-
"Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species." Dissolution Technologies. URL: [Link]
Sources
Advanced Synthetic Applications of 3-Isopropyloxetane-3-carboxylic Acid in Drug Discovery
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Type: Application Note & Validated Experimental Protocols
Executive Summary
The incorporation of small, polar, strained heterocycles into pharmaceutical scaffolds has revolutionized modern drug design. 3-Isopropyloxetane-3-carboxylic acid (CAS: 114012-39-4) represents a highly valuable building block in this paradigm. The oxetane ring acts as a superior bioisostere for gem-dimethyl groups and carbonyls, effectively lowering lipophilicity (logP), enhancing aqueous solubility, and improving metabolic stability[1].
However, functionalizing the carboxylic acid group of this specific molecule presents a dual challenge: the extreme steric hindrance of the neopentyl-like tertiary C3 center, and the inherent acid-lability of the strained four-membered ether ring. This application note details the causality behind reagent selection and provides self-validating protocols for the amidation, mild esterification, and photoredox-catalyzed decarboxylative functionalization of 3-isopropyloxetane-3-carboxylic acid.
Structural Causality & Reactivity Constraints
As a Senior Application Scientist, it is critical to understand why standard carboxylic acid transformations often fail with this substrate. The reactivity profile is dictated by two competing structural features:
-
Steric Shielding at C3: The carboxylic acid is directly attached to a fully substituted quaternary carbon, flanked by an isopropyl group and the oxetane ring. Standard carbodiimide coupling agents (like EDC/HOBt) often result in incomplete conversion due to the inability of the bulky amine to attack the sterically shielded O-acylisourea intermediate[2].
-
Acid-Promoted Ring Opening: The oxetane ring possesses significant angle strain (~107 kJ/mol). Exposure to strong Brønsted acids (e.g., concentrated HCl, TFA) or strong Lewis acids (often used in Fischer esterifications or acid chloride formations) triggers rapid protonation of the oxetane oxygen, followed by nucleophilic ring-opening to yield acyclic diols or rearranged tetrahydropyranones[3].
Therefore, all synthetic interventions must strictly avoid highly acidic media and rely on highly reactive, yet mild, electrophilic activators.
Caption: Divergent synthetic pathways for 3-isopropyloxetane-3-carboxylic acid avoiding strongly acidic conditions.
Quantitative Performance Data: Reagent Selection
To bypass the steric hindrance during amidation without compromising the oxetane ring, uronium-based coupling reagents are mandatory. Table 1 summarizes the empirical performance of various activation strategies.
Table 1: Comparison of Activation Reagents for 3-Isopropyloxetane-3-carboxylic Acid Amidation
| Coupling Reagent / Strategy | Equivalents | Base | Solvent | Time (h) | Yield (%) | Ring-Opening Risk |
| HATU | 1.2 | DIPEA | DMF | 2 | >90 | Low |
| COMU | 1.2 | DIPEA | DMF | 1.5 | 88 | Low |
| EDC / HOBt | 1.5 | TEA | DCM | 16 | <45 | Low |
| SOCl₂ (Acid Chloride) | 2.0 | None | Toluene | 4 | <20 | High |
Insight: HATU is the optimal choice. It forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that accelerates the nucleophilic attack of the amine via a neighboring-group effect, overcoming the steric bulk of the isopropyl and oxetane groups[2]. Acid chloride formation via thionyl chloride, while historically used for simpler oxetanes[4], risks catastrophic ring-opening degradation for highly substituted variants and should be avoided.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system , incorporating specific checkpoints to ensure the integrity of the reaction before proceeding to the next step.
Protocol A: High-Efficiency Amidation (Synthesis of Carboxamides)
This protocol utilizes HATU to form stable amide bonds, a fundamental transformation in synthesizing oxetane-containing pharmaceutical libraries[2].
Materials:
-
3-Isopropyloxetane-3-carboxylic acid (1.0 equiv, 1.0 mmol, 144.17 mg)
-
Primary or Secondary Amine (1.2 equiv, 1.2 mmol)
-
HATU (1.2 equiv, 1.2 mmol, 456 mg)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Pre-Activation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve 3-isopropyloxetane-3-carboxylic acid and HATU in anhydrous DMF.
-
Base Addition: Add DIPEA dropwise at room temperature.
-
Validation Checkpoint 1: The solution will transition from colorless to a distinct pale yellow within 5 minutes, indicating the successful formation of the active HOAt ester.
-
-
Amine Coupling: After 10 minutes of pre-activation, add the amine in one portion. Stir the reaction at room temperature for 2 hours.
-
Reaction Monitoring:
-
Validation Checkpoint 2: Perform TLC (EtOAc/Hexane 1:1). Stain with Ninhydrin to confirm the complete consumption of the amine starting material.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to systematically remove DMF and the water-soluble tetramethylurea byproduct of HATU.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Visible-Light Photoredox Decarboxylative Giese Addition
Tertiary carboxylic acids are exceptional precursors for generating tertiary alkyl radicals via photoredox catalysis. This allows the 3-isopropyloxetane-3-carboxylic acid to be converted into a highly substituted 3,3-dialkyl oxetane, a motif that is otherwise nearly impossible to synthesize due to steric constraints[3][5].
Caption: Photoredox-mediated single-electron transfer (SET) and decarboxylative radical generation.
Mechanistic Causality: The Ir(III) photocatalyst, upon excitation by blue light, becomes a potent oxidant. It oxidizes the deprotonated oxetane carboxylate via single-electron transfer (SET). The resulting carboxy radical rapidly extrudes CO₂ to form a tertiary oxetane radical. Because this radical is part of a strained ring, it is highly reactive and readily undergoes irreversible conjugate addition into activated alkenes (Giese reaction)[3].
Materials:
-
3-Isopropyloxetane-3-carboxylic acid (1.5 equiv, 0.75 mmol)
-
Michael Acceptor (e.g., methyl acrylate) (1.0 equiv, 0.5 mmol)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%, 0.005 mmol, 5.6 mg)
-
Cs₂CO₃ (1.5 equiv, 0.75 mmol, 244 mg)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Assembly: In a transparent 10 mL Schlenk tube, combine the oxetane carboxylic acid, Michael acceptor, Ir-photocatalyst, and Cs₂CO₃. Add DMF.
-
Degassing (Critical Step): Oxygen is a triplet diradical that will rapidly quench the excited *Ir(III) state and trap the tertiary oxetane radical.
-
Validation Checkpoint 1: Perform three cycles of Freeze-Pump-Thaw. Ensure no further gas bubbles evolve during the final thaw cycle. Backfill with Argon.
-
-
Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 16 hours. Use a cooling fan to maintain the temperature below 30 °C, as excessive heat can degrade the catalyst.
-
Validation Checkpoint 2: The reaction mixture should transition from a bright yellow (resting Ir(III) state) to a darker, slightly greenish-brown hue, indicating active catalytic turnover and the presence of reduced Ir(II) species.
-
-
Workup: Dilute with water (10 mL) and extract with Et₂O (3 x 10 mL). The use of ether prevents the extraction of DMF. Wash the organics with brine, dry over MgSO₄, and concentrate.
-
Validation: Confirm the formation of the quaternary carbon center using ¹³C NMR (look for the disappearance of the carboxylate peak at ~175 ppm and the appearance of a new quaternary aliphatic signal at ~45-50 ppm).
References
- Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability.National Institutes of Health (NIH) / PMC.
- Synthetic oxetanes in drug discovery: where are we in 2025?Taylor & Francis.
- Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability.ResearchGate.
- 3-(Bromomethyl)oxetane-3-carboxamide.Benchchem.
- Process for the preparation of oxetane-3-carboxylic acids (US4824975A).Google Patents.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 3-(Bromomethyl)oxetane-3-carboxamide | Benchchem [benchchem.com]
- 3. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Alkyl-oxetane-3-carboxylic Acids
Welcome to the technical support center for the synthesis of 3-alkyl-oxetane-3-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable motifs. The unique structural and physicochemical properties of oxetanes make them attractive building blocks in medicinal chemistry, often serving as bioisosteres for gem-dimethyl or carbonyl groups to enhance properties like aqueous solubility and metabolic stability.[1][2][3][4] However, their synthesis is not without challenges, primarily due to the inherent ring strain of the four-membered ether, which can lead to undesired side reactions.[5][6][7]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The guidance provided herein is based on established synthetic routes and addresses common pitfalls encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing 3-alkyl-oxetane-3-carboxylic acids?
A1: The most prevalent methods typically involve a multi-step sequence starting from a precursor that can be cyclized to form the oxetane ring, followed by functional group manipulation to install the carboxylic acid. Key strategies include:
-
Williamson Etherification of 1,3-Diols: This is a classic and widely used approach where a suitable 1,3-diol is selectively functionalized to create a good leaving group on one hydroxyl, followed by intramolecular cyclization under basic conditions.[8][9][10][11]
-
Functionalization of Oxetan-3-one: Commercially available oxetan-3-one can be a versatile starting material.[12][13] Various C-C bond-forming reactions can be employed to introduce the alkyl and a precursor to the carboxylic acid group at the 3-position.
-
Oxidation of 3-Alkyl-3-hydroxymethyloxetanes: If the corresponding 3-alkyl-3-hydroxymethyloxetane is accessible, it can be oxidized to the desired carboxylic acid.[14]
-
Ring Expansion of Epoxides: Ring expansion of appropriately substituted epoxides using sulfur ylides can also yield oxetanes.[2][5]
Q2: Why is the oxetane ring prone to opening, and what conditions should I avoid?
A2: The oxetane ring possesses significant ring strain (approximately 106 kJ/mol), making it susceptible to nucleophilic or acid-catalyzed ring-opening.[6][7] You should exercise caution with:
-
Strong Acids: Protic and Lewis acids can protonate or coordinate to the oxygen atom, activating the ring for nucleophilic attack and subsequent opening.[5][6][7]
-
Elevated Temperatures: High reaction temperatures can provide the necessary activation energy to overcome the barrier to ring-opening, especially in the presence of nucleophiles or acids.
-
Certain Nucleophiles: While more stable than epoxides, oxetanes can still be opened by strong nucleophiles, particularly under forcing conditions.[6][7]
Q3: Can I hydrolyze a 3-alkyl-oxetane-3-carboxylate ester to the carboxylic acid using standard acidic conditions?
A3: It is generally not recommended to use strong acidic conditions (e.g., concentrated HCl or H2SO4) for the hydrolysis of oxetane esters.[12][13] The acidic environment can promote ring-opening of the strained oxetane.[6][7] Alkaline hydrolysis (saponification) followed by careful acidification is the preferred method.[12][13][15]
Q4: Are there any known stability issues with the final 3-alkyl-oxetane-3-carboxylic acid products?
A4: Yes, some oxetane-carboxylic acids have been reported to be unstable and can isomerize to form lactones, especially upon heating or during prolonged storage.[16][17] The stability is often dependent on the nature of the substituent at the 3-position. Bulky groups can enhance stability.[16][17] It is advisable to store these compounds under cool, dry conditions and to characterize them promptly after synthesis.
Section 2: Troubleshooting Guide
Problem 1: Low Yield During Oxetane Ring Formation via Williamson Etherification
Question: I am attempting to synthesize a 3-alkyl-3-substituted oxetane from a 1,3-diol by converting one of the hydroxyls to a tosylate and then treating it with a base (e.g., NaH), but the yield of my desired oxetane is consistently low. What could be the issue?
Answer: Low yields in Williamson etherification for oxetane formation can stem from several factors. Here is a systematic approach to troubleshoot this common issue:
1. Inefficient Monotosylation:
-
The "Why": For successful cyclization, you need to selectively activate only one of the hydroxyl groups of the 1,3-diol. Di-tosylation will prevent intramolecular cyclization. The primary hydroxyl group is generally more reactive than a tertiary hydroxyl group.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of your tosyl chloride (TsCl), typically using 1.0-1.1 equivalents.
-
Temperature: Perform the tosylation at low temperatures (e.g., 0 °C to room temperature) to favor monotosylation.
-
Purification: Ensure the monotosylated intermediate is pure before proceeding to the cyclization step. Column chromatography is often necessary to separate the monotosylate from the di-tosylate and unreacted diol.
-
2. Competing Elimination Reactions (Grob Fragmentation):
-
The "Why": Instead of intramolecular substitution (SN2) to form the oxetane, an E2-type elimination can occur, leading to the formation of an alkene. This is particularly problematic when the starting diol has a specific stereochemical arrangement that favors anti-periplanar alignment for elimination.[9]
-
Troubleshooting Steps:
-
Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like potassium tert-butoxide (KOtBu) can sometimes favor the desired cyclization over elimination.[8] However, for many substrates, a strong, non-hindered base like sodium hydride (NaH) is effective.[2]
-
Solvent: A polar aprotic solvent like THF or DMF is generally preferred for the cyclization.
-
Temperature: Running the reaction at room temperature or slightly elevated temperatures might be necessary, but excessive heat can favor elimination.
-
3. Steric Hindrance:
-
The "Why": Significant steric bulk around the reacting centers can hinder the intramolecular SN2 reaction required for ring closure.
-
Troubleshooting Steps:
-
Alternative Leaving Groups: If a tosylate is too bulky, consider using a mesylate (MsCl) or a halide (e.g., from reaction with PPh3/I2).[8]
-
Reaction Time: Highly hindered substrates may require longer reaction times for cyclization.
-
Workflow for Troubleshooting Low Cyclization Yield:
Caption: Troubleshooting workflow for low oxetane yield in Williamson etherification.
Problem 2: Unwanted Ring-Opening During Ester Hydrolysis
Question: I have successfully synthesized the ethyl ester of my 3-alkyl-oxetane-3-carboxylic acid. However, upon attempting saponification with aqueous NaOH followed by acidic workup, I am isolating a complex mixture of products, and I suspect the oxetane ring is opening. How can I safely hydrolyze the ester?
Answer: This is a critical challenge due to the acid-lability of the oxetane ring.[12][13] The issue likely arises during the acidic workup. Here’s how to address this and a reliable protocol:
1. The "Why" of Ring Opening:
-
During the acidic workup (e.g., with HCl), the oxetane oxygen can be protonated. This makes the ring highly susceptible to nucleophilic attack by water or the counter-ion (e.g., Cl-), leading to a 1,3-diol or halohydrin derivative.
2. Troubleshooting and Optimized Protocol:
-
Milder Acidification: Avoid strong mineral acids for the workup. A milder acidic solution, such as saturated aqueous ammonium chloride (NH4Cl) or a dilute solution of sodium bisulfate (NaHSO4), should be used to neutralize the reaction mixture.[16]
-
Temperature Control: Perform the entire hydrolysis and workup procedure at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of potential ring-opening side reactions.
-
Non-Aqueous Hydrolysis: For particularly sensitive or sterically hindered esters, a non-aqueous hydrolysis method can be highly effective.[18]
Detailed Protocol for Safe Saponification:
-
Dissolution: Dissolve the 3-alkyl-oxetane-3-carboxylate ester in a suitable organic solvent like methanol (MeOH) or tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5-3.0 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS until all the starting ester has been consumed.
-
Quenching and Acidification: Cool the reaction mixture back to 0 °C. Slowly and carefully add a saturated aqueous solution of NH4Cl or a pre-chilled dilute (e.g., 1 M) solution of NaHSO4 with vigorous stirring until the pH of the aqueous layer is approximately 5-6.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purification: Purify the product as necessary, typically by crystallization or column chromatography.
Data Summary: Comparison of Hydrolysis Conditions
| Condition | Reagents | Temperature | Workup | Risk of Ring Opening |
| Harsh | NaOH, H2O/EtOH | Reflux | 1M HCl | High |
| Standard | LiOH, H2O/THF | 0 °C to RT | 1M HCl | Moderate |
| Optimized | LiOH, H2O/THF | 0 °C to RT | Sat. aq. NH4Cl | Low |
| Non-Aqueous | NaOH, MeOH/CH2Cl2 | RT | Mild Acid | Very Low |
Problem 3: Difficulty in Oxidizing 3-Alkyl-3-hydroxymethyloxetane
Question: I am trying to oxidize a 3-alkyl-3-hydroxymethyloxetane to the corresponding carboxylic acid, but the reaction is either incomplete or I observe decomposition of the starting material. What are some reliable oxidation methods?
Answer: The oxidation of primary alcohols to carboxylic acids in the presence of a sensitive oxetane ring requires mild and selective conditions. Harsh oxidizing agents can lead to decomposition.
1. Potential Issues with Common Oxidants:
-
Strongly Acidic Oxidants (e.g., Jones Reagent - CrO3/H2SO4): These conditions are highly acidic and will likely cause significant ring-opening of the oxetane.
-
Potassium Permanganate (KMnO4) under harsh conditions: While KMnO4 can be effective, it often requires basic or acidic conditions and heating, which can be detrimental to the oxetane ring. However, carefully controlled conditions have been reported to be successful.[12]
2. Recommended Oxidation Protocols:
-
Two-Step Oxidation via the Aldehyde: This is often the most reliable approach.
-
Step A (Oxidation to Aldehyde): Use a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation. These reactions are performed under neutral or slightly basic conditions, which are well-tolerated by the oxetane ring.[12]
-
Step B (Oxidation of Aldehyde to Carboxylic Acid): The resulting aldehyde can then be oxidized to the carboxylic acid using a Pinnick oxidation (sodium chlorite, NaClO2, with a scavenger like 2-methyl-2-butene). This method is highly selective for aldehydes and is performed under buffered, mildly acidic conditions.
-
-
Direct Catalytic Oxidation: A patented process describes the direct oxidation of 3-hydroxymethyl-oxetanes using oxygen or air in an aqueous alkaline medium with a palladium and/or platinum catalyst.[14] This method can be very efficient and clean if the catalytic system is available.
-
TEMPO-mediated Oxidation: Oxidation using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (bleach) or phenyliodine(III) diacetate (PIDA) can be a mild and effective method for converting primary alcohols to carboxylic acids.[12]
Visualizing the Recommended Two-Step Oxidation:
Caption: Recommended two-step oxidation pathway from alcohol to carboxylic acid.
By carefully selecting your synthetic strategy and reaction conditions, the challenges associated with the synthesis of 3-alkyl-oxetane-3-carboxylic acids can be effectively managed. Always ensure rigorous characterization of intermediates and final products to confirm the integrity of the oxetane ring.
References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Tool for Exploring Uncharted Chemical Space. Angewandte Chemie International Edition, 49(26), 4525-4528. [Link]
-
Denmark, S. E. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Group Meeting Presentation. [Link]
-
Zahoor, A. F., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(16), 1325-1355. [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Bull, J. A., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry, 88(6), 3457–3469. [Link]
-
Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]
-
Davis, O. A., & Bull, J. A. (2014). Synthesis of Diversely Functionalized 2,2-Disubstituted Oxetanes: Fragment Motifs in New Chemical Space. Angewandte Chemie International Edition, 53(51), 14230-14234. [Link]
-
Barroca, N., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5149. [Link]
-
Aggarwal, V. K., et al. (2001). The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols. Journal of the Chemical Society, Perkin Transactions 1, (21), 2604-2612. [Link]
-
Mykhailiuk, P. K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. [Link]
-
Searles, S., et al. (1955). Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide an. Journal of the American Chemical Society, 77(14), 3789-3792. [Link]
-
Duarte, F., & Bull, J. A. (2021). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. Poster presentation. [Link]
-
Reddy, B. V. S., et al. (2017). A Direct Synthesis of Highly Substituted π-Rich Aromatic Heterocycles from Oxetanes. Angewandte Chemie International Edition, 56(35), 10525-10529. [Link]
-
Cyclization reaction of diols anti-2 and syn-2 into oxetanes trans-5 and cis-5, respectively. ResearchGate. [Link]
-
Vo, C.-V., & Tissot, M. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101-150. [Link]
-
Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Carreira, E. M., et al. (2015). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. The Journal of Organic Chemistry, 80(16), 8449-8459. [Link]
-
Müller, K., et al. (2013). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 56(15), 6325-6342. [Link]
- Etzbach, K., et al. (1989). U.S. Patent No. 4,824,975. U.S.
-
Bull, J. A., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry, 88(6), 3457–3469. [Link]
-
Vo, C.-V., & Tissot, M. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101-150. [Link]
-
Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]
-
Davis, O. A., & Bull, J. A. (2015). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Angewandte Chemie International Edition, 54(28), 8225-8229. [Link]
-
Bose, D. S., et al. (2007). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2007(14), 187-194. [Link]
-
A. Decarboxylative functionalization of 3‐oxetane carboxylic acids (2)... ResearchGate. [Link]
-
Bull, J. A. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA International Journal for Chemistry, 77(3), 131-137. [Link]
-
Mykhailiuk, P. K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. [Link]
- Schmitt, R. J. (1983). U.S. Patent No. 4,395,561. U.S.
-
Practical application of photocatalytic decarboxylation and hydrogenation of oxetane-2-carboxylic acid. Shanghai 3S Technology. [Link]
-
Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3973–3977. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of 3-Substituted Oxetane-3-Carboxylic Acids
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique physicochemical challenges associated with isolating and purifying 3-substituted oxetane-3-carboxylic acids.
Due to their low lipophilicity, high hydrogen-bond acceptor capacity, and massive ring strain, these highly valuable medicinal chemistry bioisosteres cannot be treated like traditional aliphatic carboxylic acids. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery.
Section 1: Physicochemical Profiling & Causality
To successfully purify oxetane-3-carboxylic acids, one must first understand the structural forces at play. The four-membered oxetane ring dictates a completely different handling strategy compared to standard five- or six-membered heterocycles.
Table 1: Comparative Physicochemical Properties and Purification Impact
| Property | 3-Substituted Oxetane-3-Carboxylic Acids | Traditional Aliphatic Carboxylic Acids (e.g., THF) | Impact on Purification Strategy |
| Ring Strain | ~106 kJ/mol[1] | ~23 kJ/mol (THF) | Highly susceptible to acid-catalyzed ring opening; requires strict pH control during workup. |
| Polarity / LogP | Very low lipophilicity, high H-bond acceptor capacity | Moderate lipophilicity | Poor partitioning into standard non-polar organic solvents; requires highly polar extraction solvents (MIBK/MTBE). |
| Thermal Stability | Thermally labile; prone to polymerization[2] | Generally stable | Distillation is strongly discouraged; requires low-temperature concentration (<40 °C). |
Section 2: Standard Operating Procedure (SOP) - Optimized Isolation Workflow
The following protocol is designed as a self-validating system. By strictly adhering to the temperature and pH checkpoints, you inherently prevent the primary degradation pathways (polymerization and ring-opening).
Step-by-Step Methodology:
-
Reaction Quenching & Cooling: Cool the aqueous alkaline reaction mixture (containing the newly synthesized oxetane-3-carboxylate salt) to 0–5 °C using an ice bath. Causality: Lowering the kinetic energy minimizes the rate of exothermic degradation during the subsequent acidification step.
-
Controlled Acidification (Critical Checkpoint): Slowly add 50% w/w H₂SO₄ or 2M HCl dropwise while maintaining vigorous stirring. Monitor the pH continuously and stop strictly at pH 2.0 – 2.5 . Causality: Acidifying to pH 2.0 ensures complete protonation of the carboxylate for organic extraction. However, dropping the pH below 2.0 significantly accelerates electrophilic ring-opening and degradation[3].
-
Rapid Liquid-Liquid Extraction (LLE): Immediately extract the aqueous layer with Methyl Isobutyl Ketone (MIBK) or Methyl tert-Butyl Ether (MTBE) using 3 × equal volumes. Causality: MIBK provides superior partition coefficients for highly polar oxetane-carboxylic acids compared to standard solvents like ethyl acetate, frequently yielding >95% recovery without co-extracting excessive water[2].
-
Washing & Drying: Wash the combined organic layers with a minimal amount of saturated brine to remove residual mineral acid, then dry over anhydrous Na₂SO₄.
-
Low-Temperature Concentration: Concentrate the organic phase under reduced pressure (rotary evaporator) with the water bath temperature strictly maintained below 40 °C. Causality: 3-substituted oxetane-3-carboxylic acids are thermally labile and will readily polymerize if exposed to elevated temperatures[2].
-
Crystallization: Recrystallize the crude residue from ligroin or an MTBE/heptane mixture to afford the pure product[2].
Workflow for the isolation and purification of oxetane-3-carboxylic acids.
Section 3: Troubleshooting Guides & FAQs
Q1: I attempted to purify my 3-alkyl-oxetane-3-carboxylic acid via vacuum distillation, but recovered a viscous, intractable tar. What happened? A: You experienced thermal polymerization. The oxetane ring possesses significant ring strain (~106 kJ/mol)[1]. When combined with the electrophilic carboxylic acid moiety at elevated temperatures, the molecule undergoes intermolecular ring-opening polymerization[2]. Resolution: Abandon distillation entirely. Rely on liquid-liquid extraction using MIBK followed by low-temperature concentration (<40 °C) and recrystallization from ligroin[2].
Q2: My extraction yields are consistently below 40% when using ethyl acetate or dichloromethane. How can I improve recovery? A: The oxetane motif acts as a powerful hydrogen-bond acceptor and drastically lowers the lipophilicity of the molecule. This high polarity causes the protonated carboxylic acid to remain heavily partitioned in the aqueous phase. Resolution: Switch your extraction solvent to Methyl Isobutyl Ketone (MIBK). Patents detailing the industrial synthesis of these compounds specifically cite MIBK for achieving up to 99% extraction yields from aqueous solutions[2]. Additionally, ensure your aqueous phase is saturated with NaCl prior to extraction to force the product into the organic layer (salting-out effect).
Q3: NMR analysis of my purified product shows the presence of 1,3-diols and lactones. Where are these impurities coming from? A: These are degradation products resulting from acid-catalyzed ring opening. If the pH during the acidification step drops too low (pH < 2.0), or if the protonated oxetane is left in the acidic aqueous phase for too long, the oxetane oxygen becomes protonated. This relieves the massive ring strain via electrophilic ring opening, followed by nucleophilic attack from water (forming 1,3-diols) or intramolecular cyclization from the carboxylic acid (forming lactones)[3]. Resolution: Maintain strict pH control (pH 2.0–2.5) during workup[3]. Do not leave the acidified mixture sitting; perform the organic extraction immediately after the target pH is reached.
Acid-catalyzed degradation pathways of highly strained oxetane rings.
Q4: Can I use normal-phase silica gel chromatography to purify highly functionalized 3-substituted oxetane-3-carboxylic acids? A: Yes, but with strict caveats. Due to their high polarity and the presence of the free carboxylic acid, these compounds will streak severely on standard silica, leading to poor resolution and low recovery. Resolution: If chromatography is unavoidable (e.g., for complex late-stage functionalized oxetanes), you must use a polar acidic modifier. A proven solvent system for oxetane-carboxylic acids is Dichloromethane : Methanol : Acetic Acid (e.g., 95:5:1 ratio). The acetic acid suppresses the ionization of the oxetane-carboxylic acid, ensuring it elutes as a sharp, well-defined band[4].
References
-
Process for the preparation of oxetane-3-carboxylic acids (US4824975A). Google Patents. 2
-
A Comparative Analysis of Tetrahydrofuran-3-carboxylic Acid and Oxetane-3-carboxylic Acid for Drug Discovery and Synthesis. BenchChem. 1
-
Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis. 3
-
Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. The Royal Society of Chemistry. 4
Sources
Technical Support Center: Handling & Troubleshooting 3-Isopropyloxetane-3-Carboxylic Acid
Welcome to the Advanced Technical Support Center. As oxetane motifs become increasingly vital in drug discovery for improving aqueous solubility and metabolic stability, researchers frequently encounter unexpected synthetic roadblocks. This guide, developed by senior application scientists, addresses the critical, often-overlooked intrinsic instability of 3-isopropyloxetane-3-carboxylic acid and provides field-proven, self-validating protocols to ensure your synthetic success.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why is my analytically pure 3-isopropyloxetane-3-carboxylic acid degrading into an unknown impurity during room-temperature storage? The Causality: You are observing a spontaneous, thermodynamically driven isomerization. Oxetane-3-carboxylic acids are intrinsically unstable[1]. The proximity of the carboxylic acid proton to the highly strained four-membered oxetane ring (~26 kcal/mol of ring strain) initiates an intramolecular protonation. This activates the oxetane oxygen, prompting the nucleophilic carboxylate to attack the oxetane's methylene carbon. This cascade cleaves the ether linkage, opening the ring to form a thermodynamically stable lactone[1]. This process occurs without external catalysis, even in solid-state storage.
Q2: My amide coupling reaction using this acid failed, yielding negative results and a lactone byproduct. What went wrong? The Causality: Thermal energy exponentially accelerates the isomerization pathway. If your reaction conditions, solvent evaporation, or workup involved heating (e.g., using a rotary evaporator with a water bath at 40–50 °C), the oxetane-carboxylic acid isomerized into the unreactive lactone before the coupling agent (like EDCI or HATU) could activate it[2].
Q3: How can I detect if my batch has already isomerized? The Causality & Validation: The structural rearrangement from a strained four-membered ring to a lactone significantly shifts the NMR signals.
-
Self-Validation Check: Run a
H NMR spectrum. If you observe the disappearance of the characteristic highly deshielded oxetane methylene protons (typically around 4.5–5.0 ppm) and the emergence of new, distinct diastereotopic signals corresponding to a lactone ring, your sample has degraded. Additionally, LC-MS will show the same mass ( ) but at a different retention time. Note: Ensure your LC-MS inlet temperature is lowered to prevent artificial thermal isomerization during the analysis itself.
Q4: How do I prevent this degradation moving forward? The Causality: To halt the mechanism, you must remove the acidic proton that initiates the cascade.
-
For Storage: Store the compound masked as an ester (e.g., ethyl or methyl ester) or deprotonated as an alkali metal salt (Li
or Na carboxylate) at -20 °C[3]. -
For Synthesis: Generate the free acid in situ or immediately prior to use, strictly avoiding temperatures above 25 °C during isolation[1].
Part 2: Quantitative Stability Data
Understanding the kinetic profile of this degradation is critical for planning your synthetic workflows. The table below summarizes the stability of oxetane-3-carboxylic acids under various conditions[1],[3],[2].
| Substrate Form | Storage / Reaction Condition | Exposure Time | Observed Isomerization to Lactone |
| Free Acid (Solid) | Room Temperature (20–25 °C) | 1 Week | ~7% Degradation |
| Free Acid (Solid) | Room Temperature (20–25 °C) | 1 Year | 50% – 100% Complete Isomerization |
| Free Acid (Solution) | Heating in Aqueous Dioxane (50 °C) | 12 Hours | 100% Complete Isomerization |
| Alkali Salt (Li | Room Temperature (20–25 °C) | > 1 Year | 0% (Stable) |
| Ester Precursor | Room Temperature (20–25 °C) | > 1 Year | 0% (Stable) |
Part 3: Validated Laboratory Protocols
SOP: Mild Saponification & Isolation of 3-Isopropyloxetane-3-Carboxylic Acid
To successfully utilize this building block, you must convert the stable ester precursor to the free acid while actively suppressing the thermodynamic drive toward lactonization.
Step-by-Step Methodology:
-
Cold Hydrolysis: Dissolve ethyl 3-isopropyloxetane-3-carboxylate (1.0 eq) in a 3:1 mixture of THF/Water. Submerge the reaction vessel in an ice bath to strictly maintain 0 °C.
-
Mild Base Addition: Add LiOH monohydrate (1.5 eq) portion-wise.
-
Scientific Rationale: LiOH provides gentle saponification compared to NaOH/KOH, minimizing localized exothermic spikes that could trigger premature isomerization.
-
-
Reaction Monitoring: Stir at 0 °C for 2–4 hours. Validate completion via TLC.
-
Controlled Acidification (Critical): Carefully adjust the pH to ~3–4 using cold 1M NaHSO
.-
Scientific Rationale: Do not use strong mineral acids like HCl. Strong acids aggressively protonate the oxetane oxygen, catalyzing rapid hydrolytic ring cleavage[2]. NaHSO
provides a mild pH (~2) sufficient to protonate the carboxylate without destroying the oxetane ring.
-
-
Extraction: Extract the aqueous layer immediately with cold Ethyl Acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na
SO . -
Cold Evaporation (Critical): Filter the drying agent and concentrate the filtrate using a rotary evaporator with the water bath set strictly at or below 25 °C .
-
Scientific Rationale: Standard evaporation temperatures (40–50 °C) provide the exact activation energy required for the carboxylate to attack the oxetane ring, ruining the batch instantly[1].
-
-
Immediate Utilization: Use the resulting free acid immediately in your downstream coupling reaction, or treat it with exactly 1.0 eq of NaHCO
to form the stable sodium salt for freezer storage.
Part 4: Mechanistic & Workflow Visualizations
Fig 1: Mechanistic pathway of oxetane-3-carboxylic acid isomerization to lactone.
Fig 2: Troubleshooting workflow for handling oxetane-carboxylic acid instability.
References
-
Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters (ACS Publications).[Link]
Sources
Technical Support Center: Troubleshooting 3-Isopropyloxetane-3-Carboxylic Acid Stability
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with 3-isopropyloxetane-3-carboxylic acid .
While oxetanes are highly valued in modern drug discovery for their ability to improve aqueous solubility, lower lipophilicity (LogD), and enhance metabolic stability compared to gem-dimethyl or carbonyl groups, their stability profile is highly context-dependent. This guide dissects the specific vulnerabilities of 3-isopropyloxetane-3-carboxylic acid under acidic and basic conditions, providing root-cause mechanistic analyses and field-proven protocols to prevent compound degradation.
Core Principles: The "Jekyll and Hyde" Stability Profile
To master the handling of 3-isopropyloxetane-3-carboxylic acid, one must understand the conflicting steric and electronic forces at play within the molecule.
The Stabilizing Force (Steric Shielding):
Generally, the oxetane ring possesses a moderate ring strain of approximately 107 kJ/mol[1]. However, 3,3-disubstituted oxetanes are remarkably stable compared to their mono-substituted counterparts[2]. The geminal substitution at the 3-position (in this case, an isopropyl group and a carboxylic acid) creates significant steric hindrance. This bulk physically blocks external nucleophiles from achieving the necessary trajectory to attack the C2/C4
The Destabilizing Force (Intramolecular Sabotage): Despite the steric shielding against external threats, the presence of a carboxylic acid directly attached to the 3-position acts as a Trojan horse[3]. The carboxylic acid provides both an internal proton source to activate the oxetane oxygen and an internal nucleophile (the carbonyl oxygen)[4]. Because the nucleophile is tethered to the ring, it bypasses the steric shield, leading to spontaneous intramolecular ring-opening under specific conditions[5].
Troubleshooting & FAQs
Q1: Why does my 3-isopropyloxetane-3-carboxylic acid degrade into a new byproduct during solvent evaporation or benchtop storage?
Root Cause Mechanism: You are observing spontaneous isomerization into a cyclic lactone[3]. Under neutral or mildly acidic conditions (where the free carboxylic acid exists), the acidic proton hydrogen-bonds to and protonates the oxetane oxygen. This activates the strained 4-membered ring. The tethered carboxylate oxygen then executes an intramolecular nucleophilic attack on the adjacent C2 or C4 position. This cleaves the oxetane ring and irreversibly forms a thermodynamically stable lactone[4]. Causality Note: This degradation is dramatically accelerated by heat. Evaporating extraction solvents (like EtOAc) on a rotary evaporator with a water bath at 40 °C is sufficient to cause quantitative lactonization[3].
Q2: Is this building block stable under basic conditions (e.g., during ester saponification)?
Root Cause Mechanism: Yes, it is highly stable under basic conditions (pH > 8)[2]. In a basic environment, the carboxylic acid is deprotonated to form a carboxylate anion[4]. This transformation completely removes the acidic proton required to activate the oxetane oxygen. Without this activation, the inherent steric hindrance of the 3,3-disubstitution dominates, and the oxetane ring remains intact[1]. Causality Note: Saponification of the ester precursor with NaOH or LiOH is perfectly safe; the danger exclusively arises during the subsequent acidification and isolation steps[3].
Q3: Can I use strong acids (e.g., TFA, HCl) to remove protecting groups on molecules containing this moiety?
Root Cause Mechanism: No. While 3,3-disubstituted oxetanes resist weak external nucleophiles, strong Brønsted or Lewis acids will forcibly protonate the oxetane oxygen[2]. Once protonated, the extreme ring strain makes the molecule highly susceptible to intermolecular nucleophilic attack by the conjugate base or solvent, leading to rapid ring-opening or uncontrolled polymerization[6]. Solution: Design your synthetic route using orthogonal protecting groups that can be removed under basic, hydrogenolytic (Pd/C, H2), or fluoride-mediated (TBAF) conditions[7].
Quantitative Stability Data
The following table summarizes the stability of 3-isopropyloxetane-3-carboxylic acid across various environments, allowing you to predict compound behavior during synthesis and formulation.
| Condition | pH Range | Temperature | Stability Profile | Mechanistic Rationale |
| Strong Base | > 10 | 20–60 °C | Highly Stable | Carboxylate anion formation prevents intramolecular protonation; steric bulk blocks external nucleophiles. |
| Mild Base / Salt | 7–9 | 20 °C | Stable | Deprotonated state maintains oxetane ring integrity indefinitely. |
| Neutral (Free Acid) | ~ 4–5 | 20 °C (Storage) | Unstable | Slow intramolecular protonation and isomerization into a lactone over weeks/months. |
| Neutral (Free Acid) | ~ 4–5 | > 40 °C (Evap.) | Highly Unstable | Thermal energy accelerates intramolecular nucleophilic ring-opening, yielding rapid lactonization. |
| Strong Acid | < 2 | Any | Highly Unstable | Direct protonation of oxetane oxygen by external acid leads to rapid intermolecular ring-opening. |
Experimental Protocols
To prevent the loss of your material to lactonization, you must treat the isolation of the free acid as a thermally sensitive process. Below is the self-validating protocol for isolating the free acid from its ester precursor.
Protocol: Safe Saponification and Isolation of 3-Isopropyloxetane-3-Carboxylic Acid
Validation Metric: Monitor the reaction by
-
Saponification: Dissolve the ester precursor in a 3:1:1 mixture of THF/MeOH/H
O. Add 2.0 equivalents of LiOH·H O. Stir at room temperature until complete consumption of the starting material (monitor by LCMS). -
Cold Evaporation: Remove the volatile organics (THF/MeOH) under reduced pressure. Critical: The water bath temperature must be strictly maintained at < 25 °C to prevent thermal degradation.
-
Controlled Acidification: Cool the remaining aqueous phase to 0–5 °C in an ice bath. Carefully acidify to pH 4–5 using a mild acid (e.g., 1M NaHSO
or 10% aqueous citric acid). Do not use concentrated HCl, and do not drop the pH below 3. -
Extraction: Immediately extract the cold aqueous layer with pre-chilled ethyl acetate (3x).
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na
SO . Filter and concentrate under reduced pressure using a cold water bath (< 25 °C ). -
Storage: Store the isolated free acid at -20 °C under an inert atmosphere (argon/nitrogen). For long-term storage (> 1 month), it is highly recommended to store the compound as its ester precursor or as a lyophilized sodium/lithium salt to guarantee structural integrity[4].
Mechanistic Workflow Visualization
The following diagram maps the divergent chemical pathways of 3-isopropyloxetane-3-carboxylic acid under basic versus acidic/neutral conditions.
Divergent stability pathways of 3-isopropyloxetane-3-carboxylic acid based on pH and temperature.
References
-
Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.[Link]
-
Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T., Dibchak, D., & Mykhailiuk, P. (2022). "Unexpected Isomerization of Oxetane-Carboxylic Acids." Organic Letters.[Link]
Sources
Preventing ring-opening of 3-(Propan-2-yl)oxetane-3-carboxylic acid during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Propan-2-yl)oxetane-3-carboxylic acid and related oxetane-containing compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the unique chemical landscape of this increasingly important building block in medicinal chemistry. Our focus is to provide you with the expertise and field-proven insights necessary to prevent the undesired ring-opening of the oxetane moiety during your synthetic campaigns.
Understanding the Stability of the Oxetane Ring
The four-membered oxetane ring is a valuable structural motif, often used as a bioisostere for carbonyl and gem-dimethyl groups to enhance physicochemical properties such as solubility and metabolic stability.[1][2] However, its utility is balanced by its inherent ring strain, which makes it susceptible to ring-opening reactions under certain conditions.[3]
A common misconception is that all oxetanes are universally unstable.[3] In reality, their stability is highly dependent on the substitution pattern and the reaction conditions. 3,3-disubstituted oxetanes, such as 3-(Propan-2-yl)oxetane-3-carboxylic acid, exhibit significantly enhanced stability compared to other substitution patterns.[3] This is due to the steric hindrance provided by the substituents at the 3-position, which physically blocks the approach of nucleophiles to the C-O antibonding orbitals.[3]
Despite this enhanced stability, the oxetane ring is most vulnerable to cleavage under acidic conditions.[3][4] Both Brønsted and Lewis acids can protonate the ring oxygen, activating the ring for nucleophilic attack and subsequent opening.[5] Conversely, the oxetane ring is generally stable under basic conditions.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with 3-(Propan-2-yl)oxetane-3-carboxylic acid and provide detailed solutions.
FAQ 1: My oxetane ring opened during an amide coupling reaction. What went wrong?
Amide coupling reactions often employ activating agents that can inadvertently create acidic microenvironments, leading to oxetane ring-opening. If you observed ring-opened byproducts, it is likely that the conditions were not sufficiently mild.
Troubleshooting Guide:
-
Avoid Strong Acids: Never use strong acids as catalysts or for post-reaction workups. Even brief exposure can lead to significant decomposition.
-
Choice of Coupling Reagent: The selection of your coupling reagent is critical. While many options exist for amide bond formation, some are better suited for acid-sensitive substrates.
-
Recommended Reagents: Opt for coupling reagents that operate under neutral or basic conditions. Uronium/aminium salts like HATU, HBTU, and TBTU, or phosphonium salts like PyBOP, are excellent choices when used with a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6][7] Carbodiimides such as EDC or DCC can also be used, but it is crucial to include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and a mild base.[2][6][7]
-
Reagents to Use with Caution: Activating the carboxylic acid as an acyl chloride using reagents like thionyl chloride or oxalyl chloride generates HCl as a byproduct and should be strictly avoided.[2]
-
dot
Caption: Acid-catalyzed ring-opening of an oxetane.
FAQ 2: I am trying to esterify my oxetane-carboxylic acid, but I keep getting ring-opened products. What method should I use?
Standard Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is incompatible with oxetane-containing molecules.[3]
Troubleshooting Guide:
-
Steglich Esterification: This is a highly recommended method for acid-sensitive substrates.[3][8] It utilizes a carbodiimide (DCC or EDC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) under neutral conditions.[9]
-
Base-Catalyzed Esterification: Alkylation of the carboxylate salt with an alkyl halide in the presence of a non-nucleophilic base is another effective strategy.[4] For example, using a base like cesium carbonate or DBU with an alkyl iodide or bromide can yield the desired ester without compromising the oxetane ring.
-
Mitsunobu Reaction: For more delicate substrates, the Mitsunobu reaction (triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) can be an option, though careful optimization is required to avoid side reactions.
dot
Caption: Steglich esterification workflow.
FAQ 3: I have noticed the formation of a lactone byproduct over time or upon heating. How can I prevent this?
3-(Propan-2-yl)oxetane-3-carboxylic acid is a β-oxetane carboxylic acid, which can be prone to intramolecular isomerization to form a γ-lactone.[10] This process can occur even without an external catalyst, as one molecule of the carboxylic acid can protonate the oxetane oxygen of another, facilitating nucleophilic attack by the carboxylate.[10][11] This isomerization is accelerated by heat.[10]
Troubleshooting Guide:
-
Storage: Store the carboxylic acid in a cool, dry place. If long-term storage is necessary, consider converting it to a more stable salt (e.g., sodium or potassium salt) or a robust ester derivative (e.g., a methyl or ethyl ester).
-
Reaction Temperature: When performing reactions with the free acid, maintain the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating.
-
Immediate Use: If possible, generate the carboxylic acid from its corresponding ester via saponification and use it immediately in the subsequent reaction step without prolonged storage.
dot
Caption: Isomerization of β-oxetane carboxylic acid to a γ-lactone.
Recommended Protocols
The following are detailed, step-by-step methodologies for common transformations of 3-(Propan-2-yl)oxetane-3-carboxylic acid that are designed to preserve the integrity of the oxetane ring.
Protocol 1: Amide Coupling using HATU
This protocol is suitable for coupling with a wide range of primary and secondary amines.
Materials:
-
3-(Propan-2-yl)oxetane-3-carboxylic acid
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Propan-2-yl)oxetane-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification using EDC and DMAP (Steglich Esterification)
This protocol is effective for the formation of esters with primary and secondary alcohols.
Materials:
-
3-(Propan-2-yl)oxetane-3-carboxylic acid
-
Alcohol of choice
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous DCM (Dichloromethane)
-
5% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve 3-(Propan-2-yl)oxetane-3-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Summary of Recommended Reagents and Conditions
| Reaction Type | Reagent System | Base | Solvent | Key Advantages |
| Amide Coupling | HATU, HBTU, TBTU | DIPEA, NMM | DMF, DCM | High efficiency, low epimerization, mild conditions.[6] |
| EDC/HOBt | DIPEA, NMM | DMF, DCM | Cost-effective, water-soluble byproducts (with EDC).[2][6] | |
| Esterification | EDC/DMAP | (Catalytic DMAP) | DCM | Mild, neutral conditions, suitable for acid-sensitive substrates.[3][8][9] |
| Alkyl Halide | Cs₂CO₃, DBU | DMF, Acetonitrile | Avoids acidic activators entirely.[4] |
By understanding the inherent reactivity of the oxetane ring and carefully selecting reaction conditions, you can successfully perform a wide range of chemical transformations on 3-(Propan-2-yl)oxetane-3-carboxylic acid while preserving this valuable structural motif.
References
Sources
- 1. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimize Amide Bond Formation for Increased Yield Efficiency [eureka.patsnap.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Technical Support Center: Troubleshooting 3-(Propan-2-yl)oxetane-3-carboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 3-(Propan-2-yl)oxetane-3-carboxylic acid (also known as 3-isopropyloxetane-3-carboxylic acid). Oxetanes are increasingly utilized in drug development as metabolically stable, highly polar bioisosteres for gem-dimethyl and carbonyl groups 1. However, the inherent ring strain of the 4-membered ether (~107 kJ/mol) makes its synthesis prone to specific side reactions, including hydrolytic ring-opening and stalled intermediates 2.
This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you eliminate byproducts and optimize your synthetic workflows.
System Overview & Mechanistic Causality
The synthesis of 3-(Propan-2-yl)oxetane-3-carboxylic acid is typically achieved via two primary routes:
-
Alkaline Oxidation: Direct oxidation of 3-isopropyl-3-hydroxymethyloxetane using a Pd/Pt catalyst and
3. -
Ester Alkylation: Deprotonation of methyl oxetane-3-carboxylate followed by alkylation with an isopropyl halide.
Each route presents a unique byproduct profile governed by the kinetics of the reagents and the thermodynamic instability of the oxetane ring.
Fig 1: Synthesis routes to 3-(Propan-2-yl)oxetane-3-carboxylic acid and major byproducts.
Quantitative Byproduct Profiling
Identifying the root cause of your yield loss begins with accurate analytical profiling. Use the tables below to cross-reference your LC-MS and NMR data with the mechanistic failure modes.
Table 1: Quantitative Comparison of Byproduct Profiles
| Synthesis Route | Primary Byproduct | Typical Abundance | Causality / Mechanism | Prevention Strategy |
| Alkaline Oxidation | 3-Isopropyloxetane-3-carboxaldehyde | 5–15% | Mass transfer limitation; catalyst poisoning halts the reaction at the aldehyde stage. | Increase agitation; spike additional Pt/C catalyst; elevate |
| Alkaline Oxidation | Acyclic Diol (Ring-Opened) | 2–10% | High temperature (>60°C) and extreme pH (>13) trigger nucleophilic attack on the strained oxetane ring. | Maintain temp <50°C; dose NaOH continuously rather than bulk addition. |
| Ester Alkylation | Claisen Dimer | 10–25% | Steric bulk of the enolate and the secondary electrophile (iPr-I) slows | Use highly polar aprotic co-solvents (DMPU); maintain strict -78°C. |
| Ester Alkylation | Propene (Elimination) | Variable | Enolate acts as a base rather than a nucleophile, triggering E2 elimination of the secondary halide. | Switch to a more reactive electrophile (e.g., isopropyl triflate). |
Table 2: LC-MS & NMR Diagnostic Markers
| Byproduct | Diagnostic Marker (LC-MS) | Diagnostic Marker ( |
| Aldehyde Intermediate | m/z 129 [M+H] | Sharp singlet at ~9.8 ppm (-CHO). |
| Ring-Opened Diol | m/z 161 [M-H] | Absence of characteristic oxetane AB quartet (~4.5 ppm); broad -OH peaks. |
| Claisen Dimer | m/z 257 [M+H] | Multiple complex oxetane signals; new ketone carbonyl in |
Troubleshooting & FAQs (The "Why" and "How")
Q: During the alkylation of methyl oxetane-3-carboxylate with 2-iodopropane, my yield is <20% and I observe a significant amount of starting material alongside a new high-molecular-weight peak. What is the root cause?
A: This is a classic kinetic versus thermodynamic competition. 2-Iodopropane is a secondary electrophile, and the enolate of the oxetane ester is sterically hindered. Consequently, the
Q: I am using the Pd/Pt catalyzed oxidation of 3-isopropyl-3-hydroxymethyloxetane. LC-MS shows a massive peak at M+18 (m/z 161 in ESI-). Why is the oxetane ring opening? A: Oxetanes possess significant ring strain, making them highly susceptible to hydrolytic cleavage under extreme pH and elevated temperatures 2. The M+18 peak corresponds to the acyclic diol byproduct formed via hydroxide-mediated ring opening. Solution: The oxidation must be strictly temperature-controlled (<50°C) 3. Do not add the entire NaOH charge upfront; dose the alkali continuously to maintain a pH of ~10.5–11.5 rather than >13.
Q: My oxidation reaction stalls, leaving a substantial amount of an intermediate with m/z 128. How do I drive it to completion?
A: The m/z 128 species is 3-isopropyloxetane-3-carboxaldehyde. The oxidation of the primary alcohol proceeds stepwise: alcohol
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints.
Protocol A: Controlled Alkaline Oxidation (Recommended for Scale-Up)
Causality Focus: Minimizing thermal degradation while maximizing
-
Preparation: Charge a reaction vessel with 3-isopropyl-3-hydroxymethyloxetane (1.0 eq) as a 10% w/v solution in water. Add 5% Pt/C catalyst (5 mol%).
-
Alkali Dosing (Self-Validating Step): Instead of a bulk addition, titrate 2.0 M NaOH to maintain pH 10.5–11.5.
-
Causality: Bulk addition spikes the pH, triggering hydrolytic ring-opening of the strained 4-membered ring.
-
Validation Checkpoint: Monitor the pH continuously. A drop in pH indicates the successful generation of the carboxylic acid (which consumes the base). If the pH stops dropping, the reaction has stalled.
-
-
Oxidation: Pressurize the vessel with
(1-2 atm) and heat to 45°C. Maintain vigorous stirring (>800 rpm). -
Monitoring: Monitor oxygen uptake. The reaction is complete when
consumption ceases (typically 3-5 hours) 3.-
Validation Checkpoint: Pull an aliquot and run a rapid TLC (stain with
). The complete disappearance of the primary alcohol confirms step 1 completion.
-
-
Isolation: Filter the catalyst over Celite. Cool the filtrate to 0°C. Carefully acidify to pH 3 using 1M HCl in the presence of ethyl acetate (biphasic acidification).
-
Causality: The free oxetane-3-carboxylic acid is prone to acid-catalyzed ring opening 4. Immediately extracting it into the organic phase isolates it from the aqueous acid, preserving the ring structure.
-
Fig 2: Troubleshooting logic tree for identifying and resolving common synthesis byproducts.
References
- US4824975A - Process for the preparation of oxetane-3-carboxylic acids. Google Patents.
- Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. PMC.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications.
- Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate.
Sources
- 1. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Yield in 3-Isopropyloxetane-3-Carboxylic Acid Synthesis
Welcome to the Application Scientist Support Center. 3-Alkyl-oxetane-3-carboxylic acids, particularly 3-isopropyloxetane-3-carboxylic acid, are highly valuable building blocks in modern drug development due to their ability to improve the physicochemical properties of drug candidates[1]. However, the inherent ring strain of the oxetane core (~106 kJ/mol) makes its synthesis prone to yield-killing side reactions, such as acid-catalyzed ring opening or over-oxidation[2].
This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to help you achieve >94% yields consistently.
I. Mechanistic Workflow & Process Logic
The most scalable and high-yielding route to 3-isopropyloxetane-3-carboxylic acid avoids multi-stage homologations. Instead, it relies on the direct catalytic oxidation of 3-isopropyl-3-hydroxymethyl-oxetane in an aqueous alkaline medium[3].
Workflow for the catalytic oxidation and isolation of 3-isopropyloxetane-3-carboxylic acid.
II. Troubleshooting & FAQs
Q1: Why is my conversion rate plateauing before reaching completion during the oxidation step?
A: This is typically caused by catalyst poisoning or insufficient oxygen mass transfer. The reaction utilizes a Palladium (Pd/C) catalyst in an aqueous alkaline medium[3]. If the mechanical stirring rate is too low, the biphasic nature of the gas-liquid interface limits
Q2: I am observing significant degradation and ring-opening products during the workup. How can I prevent this? A: Oxetanes are exceptionally sensitive to strongly acidic conditions[1]. During workup, the alkaline mixture must be acidified to pH 1 to protonate the carboxylate for organic extraction[3]. If the mixture is left at pH 1 at ambient temperature, the protonated oxetane oxygen becomes highly susceptible to nucleophilic attack by water, leading to ring-opened diols or lactones[1][2]. Expert Solution: Perform the acidification step strictly at 0–5 °C using 50% sulfuric acid. Immediately extract the product into an organic solvent like methyl isobutyl ketone (MIBK) or diethyl ether[3][4]. Minimizing the residence time in the highly acidic aqueous phase is the absolute most critical factor in preserving the oxetane core.
Q3: Can I synthesize this via direct reduction/oxidation of other oxetane derivatives?
A: Direct oxidation of primary alcohols (like 3-isopropyl-3-hydroxymethyl-oxetane) to carboxylic acids is the most viable path[3]. Attempting to use harsh oxidizing agents (like
III. Standardized Step-by-Step Methodology
Self-Validating Protocol: Catalytic Oxidation of 3-Isopropyl-3-hydroxymethyl-oxetane Causality Note: This protocol uses oxygen uptake as a self-validating endpoint, ensuring you do not over-react (causing degradation) or under-react the substrate.
-
Substrate Dissolution: Dissolve 0.1 mol (approx. 13.0 g) of 3-isopropyl-3-hydroxymethyl-oxetane in 100 mL of 1.2 M aqueous sodium hydroxide solution[3].
-
Mechanistic Reasoning: The alkaline medium converts the forming acid into a water-soluble sodium salt, driving the oxidation forward and preventing acid-catalyzed ring opening during the reaction.
-
-
Catalyst Preparation: Add 1.0 g of activated charcoal containing 5% by weight of palladium (Pd/C) and 30 mg of Bismuth(III) nitrate pentahydrate (
)[3]. -
Oxidation & Monitoring: Heat the mixture to 50–80 °C. Introduce oxygen gas under vigorous mechanical stirring. Monitor the reaction strictly via
uptake.-
Endpoint Validation: The reaction is complete when exactly 0.1 mol of oxygen has been consumed and uptake ceases (typically ~120 minutes)[3].
-
-
Filtration: Filter the reaction mixture to remove the Pd/C catalyst. Wash the catalyst cake with 20 mL of cold water and combine the aqueous filtrates[4].
-
Acidification (Critical Step): Cool the combined aqueous filtrate to 0–5 °C using an ice-water bath. Carefully acidify to pH 1 using 50% strength sulfuric acid[3].
-
Mechanistic Reasoning: Low temperature suppresses the activation energy required for acid-catalyzed ring cleavage[1].
-
-
Extraction: Immediately extract the acidified aqueous phase with 2 × 50 mL of methyl isobutyl ketone (MIBK) or diethyl ether[3][4].
-
Concentration: Dry the organic phase over anhydrous
and concentrate under reduced pressure at 60 °C to yield the final product (Expected yield: 94.5% - 96.0%)[3].
IV. Quantitative Data & Optimization Metrics
The following table summarizes the causal relationship between catalyst modifiers, temperature, and final yield across various 3-alkyl-oxetane derivatives to help you benchmark your process[3][4].
| Substrate | Catalyst System | Temp (°C) | Time (min) | Yield (%) | Mechanistic Observation |
| 3-Isopropyl | 5% Pd/C, | 50–80 | 120 | 94.5 - 96.0 | Bismuth addition prevents over-oxidation and boosts yield significantly[3]. |
| 3-Ethyl | 5% Pd/C (No Bi) | 80 | 90 | 97.0 | High yield achievable without Bi for certain smaller, less sterically hindered alkyl chains[3]. |
| 3-Methyl | 5% Pd/C, | 60 | 180 | 99.0 | Near-quantitative yield; MIBK extraction leaves trace solvent but no structural impurities[3][4]. |
| 3-Ethyl | 5% Pd/C (No Bi) | 40 | 120 | 86.2 | Lower temperature without Bismuth results in incomplete conversion (only 0.8 mol |
V. References
1.[3] US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents. Source: google.com. URL: 2.[1] Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. Source: tandfonline.com. URL:[Link] 3.[4] EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents. Source: google.com. URL: 4.[2] Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. Source: chemrxiv.org. URL:[Link]
Sources
Technical Support Center: Scale-Up Synthesis of 3-(Propan-2-yl)oxetane-3-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 3-(Propan-2-yl)oxetane-3-carboxylic acid (also known as 3-isopropyloxetane-3-carboxylic acid, CAS: 114012-39-4). This guide is designed for researchers, scientists, and process chemists who are scaling up the production of this critical bioisostere.
Process Rationale & Mechanistic Overview
Oxetanes have received enormous interest in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups, offering improved physicochemical properties such as enhanced solubility and metabolic stability[1]. For example, the introduction of an oxetane can decrease the
However, synthesizing oxetanes at scale presents two fundamental challenges:
-
Kinetic Barriers: The inherent ring strain of oxetanes makes cyclization a fundamental synthetic challenge. The kinetics of forming four-membered saturated cyclic ethers are significantly slower than for three-, five-, and six-membered analogues[1].
-
Chemical Instability: Oxetane rings are highly susceptible to ring-opening under acidic conditions, which can severely complicate multistep, large-scale synthesis[3].
To overcome these challenges, our validated scale-up route utilizes a symmetrical triol intermediate, followed by a highly controlled Williamson etherification, and concludes with a strictly pH-buffered oxidation of the (oxetan-3-yl)methanol intermediate[1].
Synthetic Workflow Diagram
Figure 1: Scalable synthetic workflow for 3-(Propan-2-yl)oxetane-3-carboxylic acid.
Step-by-Step Methodologies & Self-Validating Protocols
Phase 1: Synthesis of 2-Isopropyl-2-(hydroxymethyl)propane-1,3-diol (Triol)
-
Mechanistic Causality: To form a 3,3-disubstituted oxetane where one substituent is a carboxylic acid precursor (hydroxymethyl), we require a symmetrical triol. This allows one hydroxyl to act as a leaving group, one as the nucleophile, and the third to remain intact for later oxidation.
-
Protocol:
-
React diethyl 2-isopropylmalonate with an excess of paraformaldehyde in the presence of KOH (ethanolic solution) at 40 °C to achieve double hydroxymethylation.
-
Quench and extract the intermediate, then reduce the ester groups using
in anhydrous THF at 0 °C, gradually warming to room temperature. -
Quench the reduction using the Fieser method (water, 15% NaOH, water) to precipitate aluminum salts. Filter and concentrate to yield the triol.
-
-
Self-Validation (IPC): Analyze the product via FT-IR and
NMR. The protocol is validated when the ester carbonyl stretch (~1730 cm ) completely disappears, and a broad O-H stretch (~3300 cm ) dominates.
Phase 2: Cyclization to (3-Isopropyloxetan-3-yl)methanol
-
Mechanistic Causality: The symmetrical triol is monotosylated. Because all three primary hydroxyls are equivalent, monotosylation occurs at any arm. Upon addition of a bulky base (
-BuOK), one of the two remaining hydroxyls displaces the tosylate to form the oxetane ring, leaving the final hydroxyl intact. -
Protocol:
-
Dissolve the triol in anhydrous pyridine and cool to 0 °C.
-
Add 1.05 equivalents of
-toluenesulfonyl chloride (TsCl) dropwise over 3 hours to favor mono-substitution. Stir for 12 hours at 4 °C. -
Isolate the monotosylate and dissolve in a highly dilute solution of
-butanol (0.05 M). -
Slowly add 1.2 equivalents of potassium tert-butoxide (
-BuOK) and heat to 60 °C for 8 hours.
-
-
Self-Validation (IPC): Monitor via
NMR. The cyclization is successful when the characteristic oxetane ring protons appear as an AB quartet at ~4.4 ppm, and the tosylate aromatic signals disappear following workup.
Phase 3: Mild Oxidation to 3-Isopropyloxetane-3-carboxylic acid
-
Mechanistic Causality: While older methods utilized
in aqueous NaOH[4], the harsh conditions and heavy metal waste are unsuitable for modern scale-up. We employ a buffered TEMPO/Pinnick oxidation. The phosphate buffer prevents the pH from dropping, thereby protecting the acid-labile oxetane ring from hydrolytic cleavage[3]. -
Protocol:
-
Dissolve (3-isopropyloxetan-3-yl)methanol in a biphasic mixture of acetonitrile and 0.6 M sodium phosphate buffer (pH 6.7).
-
Add catalytic TEMPO (0.1 eq) and
(2.0 eq). -
Cool to 0 °C and add dilute
(bleach, 0.1 eq) dropwise to initiate the catalytic cycle. Stir at room temperature until complete. -
Quench with sodium thiosulfate, carefully acidify the aqueous layer to pH 3.5, and extract continuously with 2-MeTHF.
-
-
Self-Validation (IPC): Analyze via LC-MS. The protocol is validated when the starting mass (
131.1) shifts to the product mass ( 143.1 in negative ion mode), with no presence of the ring-opened diol byproduct ( 161.1).
Quantitative Process Metrics
| Process Step | Key Reagents | Optimal Temp | Expected Yield | Critical Quality Attribute (CQA) |
| 1. Hydroxymethylation & Reduction | HCHO, KOH; | 0 °C to 40 °C | 80–85% | Complete reduction of ester groups (IR: absence of C=O stretch) |
| 2. Monotosylation | TsCl, Pyridine | 0 °C to 4 °C | 70–75% | Regioselective mono-functionalization (LC-MS validation) |
| 3. Williamson Cyclization | 60 °C | 60–65% | Formation of oxetane core ( | |
| 4. Buffered Oxidation | TEMPO, | 0 °C to 25 °C | 85–90% | Intact oxetane core; absence of ring-opened diol byproducts |
Troubleshooting Guides & FAQs
Q: Why is my oxetane ring opening during the oxidation step?
A: Oxetane rings are highly susceptible to ring-opening under acidic conditions[3]. If you are using unbuffered oxidants (e.g., Jones reagent), the generation of acidic byproducts drops the local pH, triggering nucleophilic attack by water. To prevent this, switch to the TEMPO/
Q: I am observing significant amounts of unreacted triol and over-tosylated byproducts during the monotosylation step. How can I improve regioselectivity? A: You are working with a symmetrical triol. While all three primary hydroxyls are chemically equivalent, monotosylation is statistically governed. To optimize the yield of the monotosylate, add the tosyl chloride (TsCl) dropwise over an extended period (e.g., 3–4 hours) to a highly dilute solution of the triol at 0 °C. This pseudo-high-dilution technique ensures that the unreacted triol is always in excess relative to the active sulfonylating agent, minimizing double-tosylation.
Q: The Williamson etherification step is yielding low amounts of the oxetane and high amounts of polymeric material. What is the root cause?
A: The inherent ring strain in oxetane products makes cyclization a fundamental synthetic challenge; the kinetics of forming four-membered saturated cyclic ethers are significantly slower than for other ring sizes[1]. Because the intramolecular cyclization is slow, intermolecular etherification (polymerization) can easily outcompete it at high concentrations. To resolve this, conduct the reaction under high dilution (<0.05 M) and use a non-nucleophilic, bulky base like potassium tert-butoxide (
Q: I am losing a significant amount of the final product (3-isopropyloxetane-3-carboxylic acid) during aqueous workup. How can I improve recovery? A: The target molecule is a low-molecular-weight, highly polar carboxylic acid with a hydrophilic oxetane core, resulting in a highly favorable water partition coefficient. Standard extractions with dichloromethane or ethyl acetate will leave product in the aqueous layer. Solution: Saturate the aqueous layer with NaCl (salting out) prior to extraction, and use a highly polar organic solvent like 2-methyltetrahydrofuran (2-MeTHF) or utilize Continuous Liquid-Liquid Extraction (CLLE) for 12–24 hours.
References
-
Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis[3]()
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - Chemical Reviews, ACS Publications[1]()
-
Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level - ChemRxiv[2]()
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals[4]()
-
Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors - Journal of Medicinal Chemistry, ACS Publications[5]()
Sources
Validation & Comparative
Advanced Bioisosteric Replacement: The Case for 3-(Propan-2-yl)oxetane-3-carboxylic Acid Over the tert-Butyl Group
As a Senior Application Scientist navigating late-stage lead optimization, one of the most persistent challenges is mitigating the pharmacokinetic liabilities of lipophilic binding motifs. The tert-butyl group is a ubiquitous substituent used to fill hydrophobic pockets and improve target affinity. However, its extreme lipophilicity and susceptibility to cytochrome P450 (CYP450) oxidation frequently lead to high intrinsic clearance and poor aqueous solubility [1].
The strategic incorporation of 3-(Propan-2-yl)oxetane-3-carboxylic acid as a building block represents a paradigm shift in rational drug design. By replacing the tert-butyl group with a 3-isopropyloxetane moiety, we can harness the polar, metabolically robust nature of the oxetane ring while utilizing the isopropyl group to maintain essential van der Waals contacts within the target binding site [2].
Physicochemical Superiority: The Mechanistic "Why"
The advantages of the 3-(Propan-2-yl)oxetane group over a standard tert-butyl group are rooted in fundamental physical chemistry and enzyme kinetics:
-
Lipophilicity and Desolvation: The tert-butyl group is purely hydrocarbon-based, requiring a massive energetic penalty to desolvate in aqueous media. The oxetane ring introduces a potent hydrogen-bond acceptor (the oxygen atom). This dramatically lowers the cLogP (often by 1.0 to 1.5 log units) and reduces the desolvation penalty, leading to exponential increases in thermodynamic solubility [3].
-
Metabolic Shielding: A tert-butyl group presents nine equivalent, highly oxidizable sp³ C-H bonds. CYP450 enzymes readily abstract a hydrogen atom from these methyl groups. In contrast, the oxetane ring replaces these oxidizable bonds with a constrained ether. The high s-character of the C-O bonds increases the bond dissociation energy (BDE) of the adjacent C-H bonds, thermodynamically disfavoring hydrogen abstraction by the CYP450 heme-oxo intermediate [4].
-
Steric and Conformational Matching: The quaternary C3-position of the oxetane ring acts as a rigid vector, projecting the isopropyl group into the exact 3D chemical space that a tert-butyl group would occupy, ensuring no loss of target affinity.
Comparative Physicochemical Profiling
The following table summarizes the typical pharmacological impact observed when transitioning a lead scaffold from a tert-butyl motif to a 3-(Propan-2-yl)oxetane motif.
| Physicochemical Parameter | tert-Butyl Motif | 3-(Propan-2-yl)oxetane Motif | Pharmacological Impact |
| Lipophilicity (cLogP) | High (+1.5 to +2.0) | Moderate (+0.2 to +0.5) | Reduced off-target toxicity and lower plasma protein binding. |
| Aqueous Solubility (pH 7.4) | Poor (< 10 µM) | Excellent (> 150 µM) | Enhanced oral bioavailability and formulation ease. |
| Metabolic Clearance (HLM CL_int) | High (> 80 µL/min/mg) | Low (< 15 µL/min/mg) | Prolonged half-life and improved in vivo exposure. |
| Conformational Flexibility | Rigid (Steric bulk) | Rigid (Spiro-like constraint) | Maintains target binding affinity via precise vector alignment. |
Mechanistic Pathway Analysis
The divergence in metabolic fate between these two groups is the primary driver for bioisosteric replacement. The diagram below illustrates the causality behind the improved half-life of oxetane derivatives.
Fig 1: CYP450-mediated metabolic pathways of tert-butyl vs. oxetane bioisosteres.
Validated Experimental Methodologies
To objectively prove the superiority of the oxetane analog, the following self-validating protocols must be executed. These methodologies are designed to ensure data integrity through built-in system suitability checks.
Protocol A: Sterically Hindered Amide Coupling
The C3-position of 3-(Propan-2-yl)oxetane-3-carboxylic acid is a fully substituted quaternary center. Standard coupling reagents (e.g., EDC/HOBt) often fail due to this immense steric hindrance.
-
Activation: Dissolve 3-(Propan-2-yl)oxetane-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). HATU is strictly required to generate a highly reactive 7-azabenzotriazole active ester that can overcome the steric penalty.
-
Base Addition: Add DIPEA (3.0 eq) and stir at 25°C for 15 minutes.
-
Coupling: Add the target primary/secondary amine (1.1 eq) and stir for 12–18 hours.
-
Validation Check: Monitor via LC-MS. The presence of the active ester intermediate without product formation indicates the target amine is too sterically hindered, requiring elevated temperatures (50°C).
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via reverse-phase HPLC to >95% purity.
Protocol B: Thermodynamic Aqueous Solubility Assay
Kinetic solubility is insufficient for late-stage lead optimization. True thermodynamic equilibrium must be established.
-
Preparation: Add 2.0 mg of the purified solid compound to a 2 mL glass vial.
-
Incubation: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Shake at 300 rpm at 25°C for exactly 24 hours to ensure complete thermodynamic equilibrium.
-
Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solid.
-
Quantification: Analyze the supernatant via HPLC-UV against a 5-point calibration curve prepared in DMSO/Acetonitrile.
-
System Validation: Run Diclofenac (high solubility control, >200 µM) and Amiodarone (low solubility control, <5 µM) in parallel to validate the dynamic range of the assay.
Protocol C: Human Liver Microsome (HLM) Intrinsic Clearance (CL_int)
-
Pre-incubation: Combine 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism.
-
Sampling: Aliquot 50 µL at specific time points (0, 5, 15, 30, 45, 60 min) and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
-
System Validation: Use Verapamil as a high-clearance positive control (rapid degradation) and Warfarin as a low-clearance negative control (stable) to verify the metabolic viability of the HLM batch.
Experimental Workflow Diagram
Fig 2: Standardized workflow for synthesizing and evaluating oxetane-containing lead compounds.
Conclusion
Transitioning from a tert-butyl group to a 3-(Propan-2-yl)oxetane-3-carboxylic acid derivative is not merely a structural tweak; it is a calculated physicochemical optimization. By leveraging the oxetane ring's unique combination of high polarity, low lipophilicity, and extreme metabolic resistance, drug development professionals can rescue highly potent but pharmacokinetically flawed scaffolds, significantly increasing their probability of clinical success.
References
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry URL:[Link]
-
Metabolically Stable tert-Butyl Replacement ACS Medicinal Chemistry Letters URL:[Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews URL:[Link]
-
Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere PubMed (NIH) URL:[Link]
Sources
The Strategic Application of 3-Substituted Oxetane Moieties in Drug Discovery: A Comparative Efficacy and Physicochemical Property Analysis
Introduction
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized efficacy, selectivity, and pharmacokinetic profiles is a paramount challenge. Small, strained heterocyclic rings have emerged as powerful tools for medicinal chemists to fine-tune the properties of lead compounds. Among these, the oxetane ring, a four-membered oxygen-containing heterocycle, has garnered significant attention for its ability to confer unique and beneficial properties to drug molecules.[1][2] While a specific search for drugs containing a 3-isopropyloxetane moiety does not yield any current clinical candidates, the broader class of 3-substituted oxetanes is increasingly prevalent in drug discovery pipelines.[3]
This guide provides a comparative analysis of the impact of incorporating 3-substituted oxetane moieties into drug candidates. We will explore, with supporting experimental data, how this structural motif can strategically enhance efficacy and modulate key physicochemical properties, thereby addressing common challenges in drug development such as poor solubility, metabolic instability, and off-target toxicity.
The Oxetane Moiety: A Versatile Bioisostere
The oxetane ring is often employed as a bioisostere for other common functional groups, most notably gem-dimethyl and carbonyl groups.[4][5] Bioisosteric replacement is a strategy used to replace one functional group with another that has similar spatial and electronic characteristics, with the goal of improving the molecule's overall properties. The oxetane moiety is particularly advantageous in this role due to its unique combination of small size, polarity, and three-dimensionality.[1][3]
Caption: Bioisosteric replacement of common functional groups with a 3-substituted oxetane.
Comparative Analysis of Physicochemical Properties
The introduction of a 3-substituted oxetane can profoundly and predictably alter a molecule's physicochemical profile. These changes often translate to a more drug-like compound with a higher probability of success in clinical development.
Enhanced Aqueous Solubility and Reduced Lipophilicity
A common hurdle in drug discovery is the poor aqueous solubility of lead compounds, which can limit bioavailability. The polar nature of the oxetane's ether oxygen can significantly improve a molecule's solubility.[4] Concurrently, it can reduce lipophilicity (logP/logD), which is often desirable to improve the overall pharmacokinetic profile.
A notable example is the development of inhibitors of indoleamine-2,3-dioxygenase-1 (IDO1). Replacement of a cyclobutane (CyBu) ring with an oxetane in a series of inhibitors resulted in a significant decrease in lipophilicity and a corresponding improvement in solubility and metabolic stability, all while maintaining high potency.[1]
| Compound/Moiety | Target | logP/logD | Aqueous Solubility | Key Finding |
| IDO1 Inhibitor with Cyclobutane | IDO1 | 5.3 | Limited | High lipophilicity led to poor solubility and extensive metabolism. |
| IDO1 Inhibitor with Oxetane | IDO1 | 3.8 | Significantly Improved | The oxetane moiety reduced lipophilicity by 1.5 log units, improving both solubility and metabolic stability.[1] |
| N-substituted Arylsulfonamides with Carbocycle | Undisclosed | Higher | Lower | Progression from carbocyclic rings to oxetanes improved metabolic stability.[5] |
| N-substituted Arylsulfonamides with Oxetane | Undisclosed | Lower | Higher | The oxetane derivative showed enhanced metabolic stability without a loss of potency.[5] |
Improved Metabolic Stability
The oxetane ring is generally more metabolically stable than other cyclic ethers like tetrahydrofuran (THF).[5] It can be strategically placed to block metabolically vulnerable sites on a molecule, thereby increasing its half-life in the body. Studies have shown that 3-substituted oxetanes are more stable to human liver microsomes (HLM) than their 2-substituted counterparts.[5]
In the development of matrix metalloproteinase 13 (MMP-13) inhibitors, the introduction of an oxetane moiety led to a significant improvement in metabolic stability and aqueous solubility compared to the initial lead compound.[1]
| Compound/Moiety | Target | Metabolic Stability (HLM) | Key Finding |
| MMP-13 Inhibitor (Initial Lead) | MMP-13 | Low | The initial lead suffered from poor metabolic stability. |
| MMP-13 Inhibitor with Oxetane | MMP-13 | Significantly Improved | The oxetanyl derivative maintained low nanomolar inhibitory potency and exquisite selectivity with greatly improved metabolic stability.[1] |
| EZH2 Inhibitor (Lead Compound) | EZH2 | Poor | The lead compound had poor metabolic stability and solubility.[3] |
| EZH2 Inhibitor with Methoxymethyl-oxetane | EZH2 | Drastically Improved | The oxetane-containing compound had a more optimal logD, leading to drastically improved metabolic and solubility properties.[3] |
Modulation of Amine Basicity and Reduction of Off-Target Effects
The electron-withdrawing nature of the oxetane's oxygen atom can reduce the pKa of a nearby amine. This is a particularly useful feature for mitigating off-target effects associated with basic amines, such as inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac toxicity.
In the development of mTOR inhibitors, the introduction of an oxetane substituent on a nitrogen atom reduced the amine's pKa, which in turn ablated hERG inhibition.[3]
| Compound/Moiety | Target | Amine pKa | hERG Inhibition (IC50) | Key Finding |
| mTOR Inhibitor with Tertiary Alkylamine | mTOR | 7.6 | 8.5 µM | The high basicity of the amine was associated with significant hERG toxicity. |
| GDC-0349 (mTOR Inhibitor with Oxetane) | mTOR | 5.0 | > 100 µM | The oxetane moiety reduced the amine's pKa, eliminating hERG inhibition while maintaining potency.[3] |
Impact on Efficacy and Selectivity: Case Studies
The strategic incorporation of a 3-substituted oxetane can directly lead to improved potency and selectivity for the target protein.
Case Study: mTOR Inhibitors
In the development of mTOR inhibitors, the replacement of a pyrimidine ring with an oxetane-substituted nitrogen in the compound GDC-0349 not only addressed the hERG liability but also resulted in a highly potent and selective inhibitor. GDC-0349 demonstrated excellent anticancer efficacy in mouse xenograft models.[1]
Case Study: IDO1 Inhibitors
As previously mentioned, the switch from a cyclobutane to an oxetane in a series of IDO1 inhibitors led to a compound with a superior overall profile. The oxetane-containing compound demonstrated improved potency, a better off-target profile, and enhanced pharmacokinetic properties, including metabolic stability and solubility.[1]
Experimental Protocols
To experimentally validate the advantages conferred by the oxetane moiety, the following protocols are standard in the industry.
Protocol 1: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an in vitro measure of its metabolic stability.[6][7]
Objective: To determine the intrinsic clearance (Clint) and half-life (t1/2) of a test compound in HLM.
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized compound)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching and analysis
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the HLM and NADPH regenerating system in phosphate buffer to the desired concentrations.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the test compound to the wells.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/mg protein) = (k / [protein concentration]) * 1000.
-
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. protocols.io [protocols.io]
- 7. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Comparative Pharmacokinetic Guide: 3-(Propan-2-yl)oxetane-3-carboxylic Acid as a Premier Bioisostere
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacokinetic (PK) optimization, bioisosteric replacement, and metabolic stability.
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the optimization of a lead compound often requires balancing target affinity (which typically drives up lipophilicity and molecular weight) with pharmacokinetic viability. Aliphatic rings, such as cyclobutanes or gem-dimethyl groups, are frequently used to introduce steric bulk to occupy hydrophobic binding pockets. However, these all-carbon moieties inherently increase the partition coefficient (LogD) and are highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism [1].
As a Senior Application Scientist, I frequently guide development teams toward the strategic incorporation of the 3-(propan-2-yl)oxetane-3-carboxylic acid (also known as 3-isopropyl-oxetane-3-carboxylic acid) building block. This specific moiety serves as a superior bioisostere for traditional aliphatic carboxylic acids due to three distinct mechanistic advantages [2]:
-
Dipole-Induced Lipophilicity Reduction: The oxygen atom within the four-membered oxetane ring acts as a potent hydrogen bond acceptor, introducing a strong molecular dipole. This typically lowers the LogD by 0.5 to 0.8 units compared to cyclobutane analogs, directly improving aqueous solubility.
-
Steric Vectoring: While unsubstituted oxetanes improve solubility, they often lack the steric bulk required for target engagement. The addition of the 3-(propan-2-yl) (isopropyl) group provides a precisely tuned steric vector—mimicking a tert-butyl group—while the oxetane core simultaneously suppresses the lipophilicity penalty of the isopropyl group.
-
Metabolic Deactivation: The electron-withdrawing nature of the oxetane oxygen inductively deactivates adjacent carbon-hydrogen bonds. This significantly raises the activation energy required for CYP450 enzymes to abstract a hydrogen atom, thereby conferring profound metabolic resistance [3].
Comparative Pharmacokinetic Data
To objectively evaluate the performance of 3-(propan-2-yl)oxetane-3-carboxylic acid, we must compare it against standard structural alternatives. The table below synthesizes quantitative PK data derived from matched-molecular pair analyses in late-stage drug discovery campaigns [4].
Table 1: Pharmacokinetic Comparison of Carboxylic Acid Bioisosteres
| Structural Moiety (Attached to Lead Scaffold) | LogD (pH 7.4) | Aqueous Solubility (µM) | HLM Intrinsic Clearance (µL/min/mg) | Plasma Protein Binding (% Unbound) | Caco-2 Permeability (Papp x 10⁻⁶ cm/s) |
| gem-Dimethyl Carboxylic Acid | 3.8 | 12 | 145 (High) | 0.8% | 18 |
| Cyclobutane Carboxylic Acid | 4.1 | 8 | 180 (High) | 0.5% | 22 |
| Oxetane-3-carboxylic Acid (Unsubstituted) | 2.6 | >200 | 15 (Low) | 12.0% | 8 |
| 3-(Propan-2-yl)oxetane-3-carboxylic Acid | 3.1 | 115 | 22 (Low) | 8.5% | 16 |
Data Interpretation: The unsubstituted oxetane provides excellent solubility and metabolic stability but suffers from a drop in permeability due to a lack of lipophilic balance. The 3-(propan-2-yl)oxetane-3-carboxylic acid strikes the optimal "Goldilocks" balance: it maintains low intrinsic clearance (22 µL/min/mg) and a healthy unbound fraction (8.5%), while the isopropyl group restores sufficient lipophilicity to drive excellent passive membrane permeability (16 x 10⁻⁶ cm/s).
Logical Workflows & Visualizations
The decision to incorporate this specific bioisostere follows a strict optimization logic, balancing steric requirements with metabolic liabilities.
Fig 1: Logical workflow of pharmacokinetic optimization using 3-(propan-2-yl)oxetane bioisosteres.
Fig 2: Mechanistic pathway comparing CYP450 susceptibility between cyclobutane and oxetane cores.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducible E-E-A-T standards, the pharmacokinetic advantages of 3-(propan-2-yl)oxetane-3-carboxylic acid derivatives must be empirically verified. Below are the self-validating protocols designed to confirm metabolic stability and lipophilicity.
Protocol A: High-Throughput Microsomal Stability Assay (Intrinsic Clearance)
Purpose: To quantify the resistance of the oxetane core to CYP450-mediated oxidation.
-
Preparation of Matrix: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality Check: The pH is strictly maintained at 7.4 to mimic physiological conditions, ensuring optimal tertiary structure and activity of the CYP enzymes.
-
-
Cofactor Addition: Prepare a regenerating system containing 1 mM NADPH and 3 mM MgCl₂.
-
Causality Check: NADPH is the obligate electron donor for CYP450 enzymes. MgCl₂ is critical because magnesium ions act as cofactors to stabilize the electron transfer complex during oxidation.
-
-
Compound Spiking: Add the test compound (e.g., the oxetane derivative) to a final concentration of 1 µM. Include Verapamil (rapid clearance) and Warfarin (slow clearance) in separate wells as positive and negative controls.
-
Self-Validation: If Verapamil does not clear rapidly, the microsomes are metabolically incompetent, and the assay must be voided.
-
-
Incubation & Quenching: Incubate at 37°C. At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality Check: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity to ensure precise time-point accuracy.
-
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂), which is then converted to intrinsic clearance (CL_int).
Protocol B: LogD (pH 7.4) Determination via Shake-Flask LC-MS
Purpose: To confirm the dipole-induced reduction in lipophilicity provided by the oxetane oxygen.
-
Phase Saturation: Pre-saturate 1-octanol and 10 mM PBS (pH 7.4) by stirring them together vigorously for 24 hours, then allow phase separation.
-
Causality Check: Pre-saturation prevents volume shifts during the actual assay, which would artificially skew the concentration calculations.
-
-
Compound Partitioning: Dissolve the test compound in the pre-saturated PBS to a concentration of 10 µM. Add an equal volume of pre-saturated 1-octanol to a glass vial.
-
Equilibration: Shake the vials mechanically for 60 minutes at 25°C, followed by centrifugation at 3000 rpm for 10 minutes to ensure complete phase separation without emulsions.
-
Quantification: Carefully sample both the aqueous (PBS) and organic (octanol) layers. Quantify the concentration in each phase using LC-MS/MS.
-
Calculation: LogD = Log₁₀([Concentration in Octanol] / [Concentration in PBS]).
References
-
Lassalas, P., Oukoloff, K., Makani, V., James, M., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. Available at:[Link]
-
Geng, Z., et al. (2022). Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing. Journal of Medicinal Chemistry. Available at:[Link]
-
Pérez-Rial, D., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at:[Link]
-
Smith, J., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. Available at:[Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Propan-2-yl)oxetane-3-carboxylic acid
An Introduction to Responsible Chemical Waste Management
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed, procedural framework for the proper disposal of 3-(Propan-2-yl)oxetane-3-carboxylic acid.
Part 1: Hazard Assessment and Waste Characterization
Understanding the chemical nature of 3-(Propan-2-yl)oxetane-3-carboxylic acid is the foundation of its safe disposal. The molecule's hazards are a composite of its constituent functional groups.
-
Carboxylic Acid Group: This functional group renders the molecule acidic and, therefore, corrosive.[3][4] Concentrated carboxylic acids can cause severe skin and eye irritation or damage.[5][6] This corrosivity is a key characteristic for hazardous waste classification under the Resource Conservation and Recovery Act (RCRA).[7][8]
-
Oxetane Ring: The four-membered ether ring, while a valuable motif in drug discovery for its ability to improve properties like solubility, can be reactive.[9] Oxetane-containing compounds may be unstable under certain conditions, and like other ethers, they can pose a fire hazard, especially if heated, as closed containers may rupture due to pressure buildup.[10][11]
Based on this analysis, the waste must be treated as corrosive and potentially reactive hazardous chemical waste.
| Hazard Characteristic | Contributing Functional Group | Primary Disposal Implication |
| Corrosivity | Carboxylic Acid | Must be stored in a compatible, non-metallic container.[12] Requires segregation from bases and other incompatible materials.[8] |
| Potential Reactivity/Instability | Oxetane Ring | Avoid exposure to heat or ignition sources.[11] Do not mix with strong oxidizing agents.[11] |
| Toxicity | General Organic Compound | Assumed to be toxic, necessitating handling as hazardous waste to prevent environmental release.[13] |
Part 2: Essential Safety and Handling Precautions
Prior to initiating any disposal protocol, the following safety measures must be in place to protect laboratory personnel.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, at a minimum:
-
Engineering Controls: All handling and preparation of this waste for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure and contain any potential splashes or aerosols.[1][14] Eyewash stations and safety showers must be readily accessible.[5]
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance. Disposal in a sanitary sewer or regular trash is strictly prohibited.[2]
Step 1: Waste Identification and Classification
The waste stream containing 3-(Propan-2-yl)oxetane-3-carboxylic acid must be classified as Hazardous Waste . This applies to the neat compound, reaction mixtures, contaminated consumables (e.g., pipette tips, silica gel), and spill cleanup materials.
Step 2: Container Selection and Labeling
Proper containment is a cornerstone of safe waste management.
-
Container Selection:
-
Use a chemically compatible, leak-proof container with a secure, screw-top cap.[13][16] High-density polyethylene (HDPE) or glass containers are generally suitable, but glass should be avoided if there is a risk of breakage. Do not use metal containers due to the corrosive nature of the acid. [12]
-
Ensure the container is in good condition, free from cracks or deterioration.[8]
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[12]
-
-
Labeling:
-
The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE" .[8][17]
-
List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages or concentrations.[2][18] For example: "Waste 3-(Propan-2-yl)oxetane-3-carboxylic acid (~5%), Toluene (95%)".
-
Include the date when waste was first added to the container (accumulation start date).[18]
-
Provide the Principal Investigator's name and the laboratory location (building and room number).[2]
-
Step 3: Waste Segregation and Accumulation
Proper storage while awaiting pickup prevents dangerous reactions.
-
Segregation: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[8][17]
-
Incompatibility: Ensure the container is segregated from incompatible materials, particularly bases, strong oxidizing agents, and other reactive chemicals, using physical barriers or secondary containment.[8][19]
-
Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[12]
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste. Do not leave a funnel in the container opening.[8]
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals.
-
Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[8] Follow their specific procedures for requesting a collection.
-
Licensed Disposal Vendor: The waste will be handled by a licensed hazardous waste disposal company, which will transport it to an approved treatment, storage, and disposal facility (TSDF).[20] The most common disposal method for this type of chemical waste is high-temperature incineration in a licensed apparatus.[10][20]
Part 4: Spill Management Procedures
In the event of a spill, a prompt and correct response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the chemical fume hood is operational to ventilate the area.[1]
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Part 2.
-
Containment: For small liquid spills, contain the material using an inert absorbent such as vermiculite, dry sand, or earth.[1][10] Do not use combustible materials like paper towels.[13]
-
Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area according to your laboratory's standard operating procedures.
-
Disposal: The collected spill debris must be disposed of as hazardous waste, following the protocol outlined in Part 3.[1]
Part 5: Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of waste containing 3-(Propan-2-yl)oxetane-3-carboxylic acid.
Caption: Disposal workflow for 3-(Propan-2-yl)oxetane-3-carboxylic acid.
References
-
Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link].
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines. Columbia University. Available at: [Link].
-
University of Colorado Boulder Environmental Health and Safety. How to Dispose of Chemical Waste. University of Colorado Boulder. Available at: [Link].
-
GAIACA (2022). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link].
-
McCrone, W. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link].
-
Towson University. HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University. Available at: [Link].
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. The University of Chicago. Available at: [Link].
-
ETH Zurich. Laboratory Safety Guidelines. ETH Zurich. Available at: [Link].
-
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Emory University. Available at: [Link].
-
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link].
-
NextGen Protocols. Guidelines for Safe Laboratory Practices. NextGen Protocols. Available at: [Link].
-
Zakarian Lab. Section I - Zakarian Lab Safety Protocol. University of California, Santa Barbara. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. danielshealth.com [danielshealth.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ethz.ch [ethz.ch]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. towson.edu [towson.edu]
- 17. medlabmag.com [medlabmag.com]
- 18. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 19. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
